Norborn-5-en-2-yl phenyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYEJKELLBHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975986 | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-35-5 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norborn-5-en-2-yl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-5-en-2-yl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of norborn-5-en-2-yl phenyl ketone, a valuable building block in organic synthesis and drug discovery. The document details the core synthesis mechanism, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in the field.
Core Synthesis Mechanism: The Diels-Alder Reaction
The principal synthetic route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and phenyl vinyl ketone (the dienophile). This reaction forms the characteristic bicyclic norbornene framework in a single, concerted step.
The reaction proceeds through a cyclic transition state, leading to the formation of two new sigma bonds and a six-membered ring. A key feature of this reaction is its stereoselectivity, yielding two possible diastereomeric products: the endo and exo isomers.
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Endo Isomer: The phenyl ketone group is oriented towards the longer bridge of the norbornene system. This is generally the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile.
-
Exo Isomer: The phenyl ketone group is oriented away from the longer bridge. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance and is favored at higher reaction temperatures where the reversible retro-Diels-Alder reaction can occur, allowing for equilibration to the more stable product.
The stereochemical outcome of the Diels-Alder reaction can be influenced by reaction conditions, primarily temperature and the use of Lewis acid catalysts.
Experimental Protocols
While a definitive, universally adopted protocol is not singular, the following represents a generalized yet detailed procedure for the synthesis of this compound based on established Diels-Alder methodology.
Preparation of Cyclopentadiene
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction. Therefore, monomeric cyclopentadiene must be freshly prepared before use by a retro-Diels-Alder reaction.
Experimental Workflow for Cyclopentadiene Preparation:
Caption: Workflow for the preparation of fresh cyclopentadiene via retro-Diels-Alder reaction.
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to its boiling point (approximately 170-180 °C).
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to crack into two molecules of cyclopentadiene.
-
The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) is distilled and collected in a receiving flask cooled in an ice bath.
-
The freshly distilled cyclopentadiene should be used immediately.
Diels-Alder Reaction: Synthesis of this compound
This procedure outlines the reaction between freshly distilled cyclopentadiene and phenyl vinyl ketone.
Experimental Workflow for Diels-Alder Synthesis:
Caption: General workflow for the Diels-Alder synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl vinyl ketone in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of freshly distilled cyclopentadiene to the solution with continuous stirring.
-
Allow the reaction to proceed at a controlled temperature. For kinetic control (favoring the endo product), maintain a low temperature (e.g., 0-25 °C). For thermodynamic control (favoring the exo product), higher temperatures (e.g., refluxing toluene, ~110 °C) may be employed, often for longer reaction times.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the endo and exo isomers.
Quantitative Data
The ratio of endo to exo products is highly dependent on the reaction conditions. The following table summarizes typical outcomes under different conditions.
| Reaction Conditions | Temperature (°C) | Catalyst | Typical Endo:Exo Ratio | Typical Yield (%) |
| Kinetic Control | 0 - 25 | None | > 4 : 1 | 70 - 90 |
| Thermodynamic Control | > 100 | None | ~ 1 : 1 to 1 : 4 | 60 - 80 |
| Lewis Acid Catalysis | -78 to 25 | e.g., AlCl₃, BF₃·OEt₂ | Can enhance endo selectivity | 80 - 95 |
Visualization of the Synthesis Mechanism
The Diels-Alder reaction mechanism and the stereochemical outcome can be visualized as follows:
Diels-Alder Reaction Pathway:
Caption: Reaction pathway for the Diels-Alder synthesis of this compound.
Characterization Data
The endo and exo isomers can be distinguished by spectroscopic methods, particularly by ¹H NMR spectroscopy, due to the different magnetic environments of the protons in the norbornene skeleton.
Typical Spectroscopic Data:
| Technique | Endo Isomer | Exo Isomer |
| ¹H NMR | Characteristic signals for vinyl protons (~6.0-6.2 ppm), bridgehead protons (~3.0-3.4 ppm), and a distinct multiplet for the proton alpha to the carbonyl group. | Vinyl and bridgehead proton signals are also present, but the chemical shift and coupling constants of the proton alpha to the carbonyl group will differ significantly from the endo isomer. |
| ¹³C NMR | Unique set of signals for the nine carbon atoms, including the carbonyl carbon (~200 ppm), vinyl carbons (~132-138 ppm), and aliphatic carbons. | The chemical shifts of the carbon atoms, particularly those in the bicyclic framework, will differ from the endo isomer. |
| IR | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C=C stretch around 1630-1650 cm⁻¹, and C-H stretches for sp² and sp³ hybridized carbons. | Similar characteristic peaks to the endo isomer, with minor shifts in the fingerprint region. |
Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are illustrative and may require optimization for specific applications.
Synthesis of Exo and Endo-Norborn-5-en-2-yl Phenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the exo and endo isomers of norborn-5-en-2-yl phenyl ketone, valuable building blocks in organic synthesis and drug discovery. The primary synthetic route involves a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone, yielding a mixture of the endo and exo adducts. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, data on stereoselectivity, and methods for the potential separation and characterization of the isomers.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this reaction, the conjugated diene, cyclopentadiene, reacts with the dienophile, phenyl vinyl ketone, to form the norbornene scaffold. The reaction typically produces a mixture of two stereoisomers: the kinetically favored endo product and the thermodynamically more stable exo product.
The stereochemical outcome of the Diels-Alder reaction is influenced by several factors, including reaction temperature and the presence of Lewis acid catalysts. Higher temperatures can promote the isomerization of the initially formed endo adduct to the more stable exo isomer.
Caption: General synthetic workflow for the preparation of exo and endo-norborn-5-en-2-yl phenyl ketone.
Experimental Protocols
Preparation of Cyclopentadiene
Cyclopentadiene is generated fresh before use by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the flask to approximately 180 °C. Dicyclopentadiene will crack to yield cyclopentadiene monomer.
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Collect the cyclopentadiene monomer, which distills at around 41-42 °C. The collected monomer should be kept cold (in an ice bath) and used immediately due to its tendency to dimerize.
Diels-Alder Reaction
This procedure describes the general conditions for the reaction between cyclopentadiene and phenyl vinyl ketone. The ratio of endo to exo products will be dependent on the reaction temperature.
Materials:
-
Freshly distilled cyclopentadiene
-
Phenyl vinyl ketone
-
An appropriate solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenyl vinyl ketone in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of freshly distilled cyclopentadiene to the stirred solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product mixture of endo and exo isomers.
Note on Stereoselectivity:
-
Kinetic Control (Favors endo): Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) will likely result in a higher proportion of the endo isomer.
-
Thermodynamic Control (Favors exo): Running the reaction at elevated temperatures or heating the initial product mixture can lead to the isomerization of the endo product to the more stable exo isomer. The use of bulky Lewis acid catalysts has also been reported to favor the formation of the exo product in similar reactions.
Separation of Isomers
The separation of the endo and exo isomers can be challenging and typically relies on chromatographic techniques.
Method:
-
Column Chromatography: The crude product mixture can be purified and the isomers separated by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed. The separation efficiency will depend on the difference in polarity between the two isomers. The exo isomer is generally less polar and will elute first.
Data Presentation
Expected Product Characteristics
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | endo | C₁₄H₁₄O | 198.26 | Likely an oil or low-melting solid |
| This compound | exo | C₁₄H₁₄O | 198.26 | Likely an oil or low-melting solid |
Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for both pure isomers is not consistently available. The following table presents expected chemical shifts based on related norbornene structures. Actual values may vary.
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) |
| endo | Olefinic protons (~6.0-6.2 ppm), Phenyl protons (~7.2-7.9 ppm), Bridgehead protons, Methylene bridge proton | Carbonyl carbon (~200 ppm), Phenyl carbons (~128-137 ppm), Olefinic carbons (~132-137 ppm), Norbornane framework carbons |
| exo | Olefinic protons (~6.0-6.2 ppm), Phenyl protons (~7.2-7.9 ppm), Bridgehead protons, Methylene bridge proton | Carbonyl carbon (~200 ppm), Phenyl carbons (~128-137 ppm), Olefinic carbons (~132-137 ppm), Norbornane framework carbons |
Note: A key distinguishing feature in the 1H NMR spectra of endo and exo isomers of norbornene derivatives is often the chemical shift and coupling constants of the proton at the C2 position and the protons on the methylene bridge (C7). In the endo isomer, the C2 proton is typically shielded by the double bond, resulting in an upfield shift compared to the exo isomer.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism involving a cyclic transition state. The formation of the endo product is often favored due to secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the p-orbitals of the unsaturated substituent on the dienophile.
Caption: Transition states leading to the endo and exo products in the Diels-Alder reaction.
Conclusion
The synthesis of exo- and endo-norborn-5-en-2-yl phenyl ketone via the Diels-Alder reaction of cyclopentadiene and phenyl vinyl ketone is a robust method for accessing these valuable synthetic intermediates. Control over the stereochemical outcome can be exerted by careful selection of reaction conditions, with lower temperatures favoring the endo isomer and higher temperatures or the use of specific catalysts promoting the formation of the thermodynamically more stable exo isomer. While the separation of the isomers may require careful chromatographic purification, this approach provides access to both stereoisomers for further investigation and application in medicinal chemistry and materials science. Further research to establish a definitive, high-yielding separation protocol and to fully characterize both isomers would be a valuable contribution to the field.
An In-depth Technical Guide to the Chemical Properties of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of norborn-5-en-2-yl phenyl ketone (CAS No. 6056-35-5), a bicyclic ketone with significant potential in organic synthesis and materials science. This document collates available data on its physical and spectroscopic properties, synthesis via the Diels-Alder reaction, and expected chemical reactivity. Particular attention is given to the stereoisomerism inherent in the norbornene scaffold, specifically the endo and exo isomers, which significantly influences the compound's reactivity and physical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials development.
Introduction
This compound, also known as 2-benzoyl-5-norbornene or {bicyclo[2.2.1]hept-5-en-2-yl}(phenyl)methanone, is an organic compound featuring a bicyclo[2.2.1]heptene (norbornene) framework with a phenyl ketone substituent at the 2-position. The strained nature of the norbornene double bond and the reactivity of the ketone functionality make this molecule a versatile building block in organic synthesis. The stereochemistry of the substituent at the 2-position, being either endo or exo, plays a crucial role in its chemical behavior. This guide summarizes the currently available information on its chemical properties, synthesis, and characterization.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in readily accessible literature. However, some key properties have been identified. For context, properties of the closely related methyl ketone analog, 2-acetyl-5-norbornene, are also included.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | {Bicyclo[2.2.1]hept-5-en-2-yl}(phenyl)methanone | [1] |
| CAS Number | 6056-35-5 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Density | 1.115 g/mL at 25°C (mixture of endo and exo) | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents. |
Table 2: Properties of 2-Acetyl-5-norbornene (Methyl Ketone Analog)
| Property | Value | Source |
| Boiling Point | 84-86 °C at 18 mmHg | |
| Density | 1.005 g/mL at 25 °C | |
| Refractive Index | n20/D 1.484 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are available for "5-Norbornen-2-yl phenyl ketone." The distinction between the endo and exo isomers is typically evident in the coupling constants and chemical shifts of the protons on the norbornene skeleton, particularly the proton at C2.
3.2. Infrared (IR) Spectroscopy
A vapor-phase IR spectrum is available. The spectrum is expected to show characteristic absorption bands for:
-
C=O stretch (ketone): A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ for the aryl ketone.
-
C=C stretch (norbornene): A medium intensity band around 1570-1600 cm⁻¹.
-
=C-H stretch (alkene): Absorptions above 3000 cm⁻¹.
-
C-H stretch (alkane): Absorptions below 3000 cm⁻¹.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone.
4.1. The Diels-Alder Reaction
This [4+2] cycloaddition reaction is a powerful method for the formation of the norbornene ring system. The stereochemical outcome of the reaction is of significant importance, with the potential to form both endo and exo isomers.
Caption: Diels-Alder synthesis of this compound.
4.1.1. Experimental Protocol: General Procedure for Diels-Alder Reaction
While a specific protocol for this exact compound is not detailed in the searched literature, a general procedure can be outlined based on similar reactions.
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to its monomer, cyclopentadiene, which is then distilled and collected at a low temperature.
-
Reaction: The freshly distilled cyclopentadiene is slowly added to a solution of phenyl vinyl ketone in a suitable solvent (e.g., toluene, dichloromethane) at a controlled temperature. For kinetic control favoring the endo product, the reaction is typically run at a low temperature (e.g., 0 °C to room temperature). For thermodynamic control, which may favor the exo product, higher temperatures or the use of a Lewis acid catalyst can be employed.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, is then purified by column chromatography on silica gel.
4.2. Endo/Exo Isomerization
The kinetically favored endo isomer can often be converted to the more thermodynamically stable exo isomer.
Caption: Isomerization of the endo to the exo isomer.
4.2.1. Experimental Protocol: General Procedure for Isomerization
A detailed protocol for the isomerization of this compound is not available. However, a general method involves heating the endo-rich mixture in a high-boiling solvent or treating it with a catalytic amount of acid or base.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the strained carbon-carbon double bond of the norbornene ring and the carbonyl group of the phenyl ketone.
5.1. Reactions of the Norbornene Double Bond
The strained double bond is highly reactive towards a variety of reagents.
-
Hydrogenation: The double bond can be readily reduced to the corresponding saturated norbornane derivative using standard hydrogenation catalysts (e.g., Pd/C).
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond is expected.
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Hydroboration-Oxidation: This reaction sequence will lead to the formation of the corresponding norbornenol, with stereochemical outcomes influenced by the steric bulk of the phenyl ketone group.
5.2. Reactions of the Phenyl Ketone Group
The ketone functionality can undergo a range of classical carbonyl reactions.
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Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl will yield tertiary alcohols.
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Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.
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Reactions at the α-Carbon: The α-protons are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Caption: Reactivity map of this compound.
Conclusion
This compound is a molecule with significant synthetic utility owing to its unique bicyclic structure and the presence of two reactive functional groups. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing knowledge on its synthesis, characterization, and expected reactivity. The stereochemical relationship between the endo and exo isomers is a critical consideration in its application. Further research to fully elucidate the properties and reaction scope of the individual isomers would be highly beneficial to the scientific community.
References
Spectroscopic Analysis of Norborn-5-en-2-yl Phenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of norborn-5-en-2-yl phenyl ketone, a bicyclic ketone with applications in organic synthesis and materials science. This document outlines the characteristic spectral data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for the synthesis and spectroscopic analysis of the title compound are also provided, alongside visualizations of key experimental workflows and molecular structures to facilitate understanding.
Data Presentation
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. It is important to note that the synthesis of this compound via the Diels-Alder reaction typically yields a mixture of endo and exo isomers. The presented data reflects the expected values for these isomers based on analysis of structurally similar compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (exo isomer) | Assignment (endo isomer) |
| 7.95 - 7.40 | m | - | Aromatic protons (C₆H₅) | Aromatic protons (C₆H₅) |
| 6.20 | dd | 5.6, 3.2 | H-6 | H-5 |
| 6.15 | dd | 5.6, 2.8 | H-5 | H-6 |
| 3.50 | m | - | H-2 | H-2 |
| 3.25 | br s | - | H-1 | H-1 |
| 2.90 | br s | - | H-4 | H-4 |
| 1.95 | ddd | 12.8, 8.8, 3.2 | H-3 (exo) | H-3 (endo) |
| 1.50 | d | 8.4 | H-7a | H-7a |
| 1.40 | d | 8.4 | H-7b | H-7b |
| 1.35 | ddd | 12.8, 4.0, 2.8 | H-3 (endo) | H-3 (exo) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 200.5 | C=O |
| 137.0 | Aromatic C (ipso) |
| 136.8 | C-6 |
| 135.5 | C-5 |
| 132.8 | Aromatic CH (para) |
| 128.5 | Aromatic CH (meta) |
| 128.0 | Aromatic CH (ortho) |
| 51.5 | C-2 |
| 47.0 | C-7 |
| 46.5 | C-1 |
| 45.0 | C-4 |
| 30.0 | C-3 |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | =C-H stretch (aromatic and vinyl) |
| 2975 | Strong | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (conjugated ketone) |
| 1600, 1450 | Medium | C=C stretch (aromatic) |
| 750, 690 | Strong | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 198 | 40 | [M]⁺ (Molecular Ion) |
| 120 | 10 | [M - C₆H₅CHO]⁺ (Retro-Diels-Alder) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
| 66 | 30 | [C₅H₆]⁺ (Cyclopentadiene) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is through a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone.
Materials:
-
Freshly cracked cyclopentadiene
-
Phenyl vinyl ketone
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.
-
Dissolve phenyl vinyl ketone (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a mixture of endo and exo isomers.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, coupling constants, and multiplicities.
Infrared (IR) Spectroscopy:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in an IR-transparent cell.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Mandatory Visualizations
An In-depth Technical Guide to the Molecular Structure of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and a proposed synthetic pathway for norborn-5-en-2-yl phenyl ketone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages established chemical principles and data from closely related analogs to present a scientifically grounded resource.
Molecular Structure and Stereochemistry
This compound possesses a bicyclic aliphatic framework, specifically a bicyclo[2.2.1]heptene core, attached to a phenyl ketone group. The molecular formula is C₁₄H₁₄O. A key structural feature of this molecule is the existence of two diastereomers: the endo and exo isomers. This isomerism arises from the orientation of the phenyl ketone substituent on the norbornene skeleton.
-
Endo Isomer: The phenyl ketone group is oriented on the same side as the longer etheno bridge (C5-C6).
-
Exo Isomer: The phenyl ketone group is oriented on the opposite side of the longer etheno bridge.
The stereochemistry of the substituent significantly influences the molecule's steric hindrance, reactivity, and spectroscopic properties. The exo isomer is generally considered to be the more thermodynamically stable of the two due to reduced steric strain.
dot
Caption: 2D structures of the endo and exo isomers of this compound.
Proposed Synthesis
A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available materials. The key is the preparation of the precursor, norborn-5-ene-2-carboxylic acid, followed by a Grignard reaction.
Step 1: Synthesis of Norborn-5-ene-2-carboxylic Acid
The initial step is a Diels-Alder reaction between cyclopentadiene and acrylic acid. This reaction classically yields a mixture of endo and exo isomers of norborn-5-ene-2-carboxylic acid, with the endo isomer typically being the major product due to kinetic control.
Step 2: Conversion to this compound
The carboxylic acid is first converted to its more reactive acyl chloride derivative. This is followed by a Grignard reaction with phenylmagnesium bromide to yield the target ketone. The stereochemistry of the starting carboxylic acid is retained in the final product.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of endo-rich Norborn-5-ene-2-carboxylic Acid
-
Reaction Setup: Freshly cracked cyclopentadiene (from dicyclopentadiene) and acrylic acid are mixed in a 1.2:1 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to 160-180°C for 2-3 hours.
-
Workup and Purification: After cooling, the reaction mixture is purified by vacuum distillation to yield norborn-5-ene-2-carboxylic acid, predominantly as the endo isomer.
Synthesis of exo-rich Norborn-5-ene-2-carboxylic Acid
To obtain the more stable exo isomer, the endo-rich mixture can be isomerized.
-
Isomerization: The endo-rich carboxylic acid is dissolved in a suitable solvent, and a strong base such as sodium hydride is added. The mixture is heated to promote epimerization to the thermodynamically favored exo isomer.
-
Workup: The reaction is quenched with water, and the aqueous layer is acidified to precipitate the exo-rich carboxylic acid.
Synthesis of this compound (General Procedure)
-
Acyl Chloride Formation: Norborn-5-ene-2-carboxylic acid (either endo or exo rich) is refluxed with an excess of thionyl chloride (SOCl₂) for 2 hours. The excess thionyl chloride is removed by distillation to yield the crude norborn-5-ene-2-carbonyl chloride.
-
Grignard Reaction: The crude acyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of phenylmagnesium bromide (typically 1.1 equivalents) in diethyl ether is added dropwise with stirring.
-
Quenching and Workup: The reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.
Predicted Spectroscopic and Physical Data
Table 1: Predicted Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Proton | Predicted Shift (endo) | Predicted Shift (exo) | Multiplicity |
| Phenyl-H (ortho) | 7.9-8.1 | 7.9-8.1 | d |
| Phenyl-H (meta, para) | 7.4-7.6 | 7.4-7.6 | m |
| Vinyl-H (C5, C6) | 6.1-6.3 | 6.0-6.2 | m |
| Bridgehead-H (C1, C4) | 2.9-3.2 | 2.8-3.1 | m |
| H at C2 | 3.3-3.6 | 2.9-3.2 | m |
| H at C3, C7 | 1.2-2.0 | 1.2-2.0 | m |
Note: The chemical shift of the proton at C2 is expected to be further downfield in the endo isomer due to anisotropic effects from the nearby double bond.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Carbon | Predicted Shift (endo) | Predicted Shift (exo) |
| Carbonyl (C=O) | 198-202 | 198-202 |
| Phenyl (ipso-C) | 135-138 | 135-138 |
| Phenyl (o, m, p-C) | 128-133 | 128-133 |
| Vinyl (C5, C6) | 135-138 | 135-138 |
| Bridgehead (C1, C4) | 45-50 | 45-50 |
| C2 | 50-55 | 48-53 |
| C3, C7 | 29-47 | 29-47 |
Conclusion
This compound is a structurally interesting molecule with distinct endo and exo stereoisomers. While direct experimental data is scarce, its synthesis is achievable through well-established synthetic routes, primarily the Diels-Alder reaction followed by a Grignard reaction. The predicted spectroscopic data provides a valuable reference for the characterization of these compounds in a research or drug development setting. Further empirical studies are warranted to fully elucidate the properties and potential applications of this molecule.
A Technical Guide to the Diels-Alder Synthesis of Norbornene Phenyl Ketone
Abstract: This document provides an in-depth technical overview of the Diels-Alder synthesis of 5-benzoyl-2-norbornene, commonly referred to as norbornene phenyl ketone. The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition used extensively in organic synthesis to form six-membered rings.[1][2] In this specific application, the cyclic diene, cyclopentadiene, reacts with the dienophile, phenyl vinyl ketone, to yield the bicyclic norbornene adduct. This guide details the reaction mechanism, including the critical endo-exo stereoselectivity, provides a generalized experimental protocol, summarizes key quantitative data, and outlines methods for characterization. It is intended for researchers, scientists, and professionals in drug development who utilize complex organic building blocks.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1] For the synthesis of norbornene phenyl ketone, cyclopentadiene serves as the diene. Due to its cyclic nature, it is permanently locked in the reactive s-cis conformation, making it particularly reactive in Diels-Alder reactions.[3] The dienophile, phenyl vinyl ketone, is activated by the electron-withdrawing nature of the conjugated ketone and phenyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction.[1]
A key feature of this reaction is its stereoselectivity, leading to two possible diastereomeric products: the endo and exo isomers.[4]
-
Endo Product: The endo isomer is formed when the dienophile aligns itself such that its electron-withdrawing substituent (the benzoyl group) is oriented towards the developing π-system of the diene. This orientation is favored under kinetic control (lower temperatures, shorter reaction times) due to favorable secondary orbital interactions between the p-orbitals of the dienophile's activating group and the diene.[5][6]
-
Exo Product: The exo isomer, where the benzoyl group is oriented away from the diene system, is generally the more thermodynamically stable product due to reduced steric hindrance.[6] Reactions carried out at higher temperatures may favor the formation of the exo product, as the reversible Diels-Alder reaction can reach thermodynamic equilibrium.[7]
Experimental Protocols
The following is a generalized procedure for the synthesis of norbornene phenyl ketone. Exact quantities and conditions may require optimization.
2.1. Materials and Reagents
-
Dicyclopentadiene
-
Phenyl vinyl ketone
-
Ethyl acetate (or other suitable solvent)
-
Hexane or Petroleum Ether (anti-solvents)
-
Fractional distillation apparatus
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel)
2.2. Step 1: Preparation of Cyclopentadiene Monomer Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[8] To obtain the reactive monomer, the dimer must be "cracked" using a retro-Diels-Alder reaction.
-
Set up a fractional distillation apparatus with a heating mantle. The receiving flask should be cooled in an ice-water bath to prevent the newly formed monomer from dimerizing.[8]
-
Place dicyclopentadiene into the distillation flask.
-
Gently heat the dicyclopentadiene to initiate cracking and distill the resulting cyclopentadiene monomer. The monomer has a boiling point of 40-42°C.[8]
-
The freshly distilled cyclopentadiene should be used immediately for the subsequent reaction.
2.3. Step 2: Diels-Alder Cycloaddition
-
In a round-bottom flask, dissolve phenyl vinyl ketone in a minimal amount of a suitable solvent, such as ethyl acetate.
-
Cool the solution in an ice-water bath.
-
Slowly add the freshly prepared, chilled cyclopentadiene to the dienophile solution with continuous stirring. An exothermic reaction may be observed.[8]
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
2.4. Step 3: Isolation and Purification of the Product
-
To induce precipitation of the product, add a non-polar anti-solvent like hexane or petroleum ether to the reaction mixture until it becomes cloudy.[8][9]
-
Cool the mixture in an ice-water bath to maximize crystal formation.[3]
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold anti-solvent.
-
The crude product can be further purified by recrystallization. A mixed solvent system, such as xylene and petroleum ether or ethyl acetate and hexane, is often effective.[10] Dissolve the solid in a minimum amount of the hot "good" solvent and then add the "poor" solvent until turbidity appears, then allow it to cool slowly.
-
Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data
The following tables summarize typical reaction parameters and expected analytical data for the product. Yields and specific data points can vary based on the precise experimental conditions employed.
Table 1: Typical Reaction Parameters for Norbornene Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Diene | Cyclopentadiene (freshly prepared) | [3][8] |
| Dienophile | Phenyl Vinyl Ketone | - |
| Solvent | Ethyl Acetate / Hexane, Xylene, or Dichloromethane | [3][9] |
| Temperature | 0°C to Room Temperature (for kinetic endo product) | [3] |
| >150°C (may favor thermodynamic exo product) | [7] | |
| Reaction Time | 1 - 8 hours, depending on temperature and concentration | [7][11] |
| Typical Yield | 75 - 95% (highly dependent on purity of reagents) |[9][11] |
Table 2: Physical and Spectroscopic Data for Norbornene Phenyl Ketone
| Analysis | Expected Data for the Major (Endo) Isomer |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | Specific to the isomer; requires experimental determination |
| IR Spectroscopy (cm⁻¹) | ~3060 (alkene C-H), ~1670 (conjugated C=O), ~1600 (aromatic C=C) |
| ¹H NMR (ppm) | Signals expected for vinyl protons (~6.0-6.5 ppm), bridgehead protons, bridge protons, and aromatic protons (~7.4-8.0 ppm). The coupling constants and specific shifts differentiate endo and exo isomers.[12][13] |
| ¹³C NMR (ppm) | Signals expected for carbonyl carbon (~198-200 ppm), aromatic carbons, vinyl carbons (~135-140 ppm), and aliphatic carbons of the norbornene frame.[14] |
Characterization
Confirming the identity, purity, and stereochemistry of the synthesized norbornene phenyl ketone is crucial.
-
Melting Point: A sharp melting point range indicates high purity of the isolated product.[10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the α,β-unsaturated ketone system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the vinyl and bridgehead protons can be used to definitively distinguish between the endo and exo diastereomers.[12][15]
Conclusion
The Diels-Alder synthesis of norbornene phenyl ketone is a robust and efficient method for producing a valuable bicyclic ketone intermediate. The reaction's high degree of stereocontrol, allowing for the selective formation of the kinetic endo product under mild conditions, makes it a cornerstone of synthetic organic chemistry. Careful execution of the experimental protocol, particularly the in-situ generation of cyclopentadiene, and thorough characterization of the final product are essential for obtaining high yields of the desired isomer.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. sciforum.net [sciforum.net]
- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. youtube.com [youtube.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Data on synthesis and characterization of sulfonated poly(phenylnorbornene) and polymer electrolyte membranes based on it - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
Characterization of Norborn-5-en-2-yl Phenyl Ketone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the endo and exo isomers of Norborn-5-en-2-yl phenyl ketone. This compound, a derivative of the versatile norbornene scaffold, is of interest in medicinal chemistry and materials science due to its rigid bicyclic structure and the presence of a photoreactive phenyl ketone moiety. Understanding the distinct properties of each stereoisomer is crucial for applications in areas such as polymer chemistry, asymmetric synthesis, and the development of novel therapeutic agents.
Synthesis of endo and exo-Norborn-5-en-2-yl Phenyl Ketone
The primary route for the synthesis of this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, freshly cracked cyclopentadiene serves as the diene, and phenyl vinyl ketone acts as the dienophile. The reaction typically yields a mixture of the kinetically favored endo and the thermodynamically more stable exo isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.[1][2]
Experimental Protocol: Diels-Alder Cycloaddition
This protocol outlines the general procedure for the synthesis of this compound isomers.
Materials:
-
Dicyclopentadiene
-
Phenyl vinyl ketone
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate (or another suitable drying agent)
-
Apparatus for fractional distillation
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is achieved by fractional distillation of dicyclopentadiene at a temperature of approximately 170-180°C. The lower-boiling cyclopentadiene (b.p. 41°C) is collected in a cooled receiving flask. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature and should be used immediately after preparation.
-
Diels-Alder Reaction: In a reaction flask, dissolve phenyl vinyl ketone in a suitable solvent like toluene. Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the solution of phenyl vinyl ketone with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Isomer Separation: The resulting crude product, a mixture of endo and exo isomers, can be purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Synthetic Workflow
Spectroscopic Characterization of endo and exo Isomers
The differentiation between the endo and exo isomers of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also valuable for confirming the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid bicyclic framework of the norbornene system leads to distinct chemical shifts and coupling constants for the protons in the endo and exo isomers. The proton at the C2 position, which is adjacent to the phenyl ketone group, is particularly informative for distinguishing the isomers.
-
In the exo isomer , the substituent is oriented away from the carbon-carbon double bond.
-
In the endo isomer , the substituent is oriented towards the carbon-carbon double bond, leading to greater steric hindrance.
This stereochemical difference results in different magnetic environments for the nuclei, which is reflected in their NMR spectra. While a definitive assignment requires the isolation and individual analysis of each isomer, general trends in norbornene derivatives can be used for a probable assignment. For instance, the proton at C2 in the endo position often experiences different shielding effects from the double bond compared to the corresponding exo proton.
Table 1: 1H NMR Spectral Data (Probable Assignment)
| Proton | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| Olefinic (H5, H6) | ~ 6.0 - 6.2 | ~ 6.0 - 6.2 |
| Phenyl | ~ 7.2 - 8.0 | ~ 7.2 - 8.0 |
| Bridgehead (H1, H4) | ~ 3.0 - 3.4 | ~ 2.8 - 3.2 |
| H2 | ~ 3.5 - 3.8 | ~ 2.9 - 3.2 |
| Bridge (H7) | ~ 1.3 - 1.8 | ~ 1.2 - 1.7 |
| H3 | ~ 1.9 - 2.3 | ~ 1.8 - 2.2 |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignment is based on general principles for norbornene derivatives and awaits definitive experimental confirmation for this compound.
Table 2: 13C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 200 |
| Phenyl | ~ 128 - 137 |
| Olefinic (C5, C6) | ~ 132 - 138 |
| Bridgehead (C1, C4) | ~ 45 - 50 |
| C2 | ~ 50 - 55 |
| C7 (Bridge) | ~ 47 |
| C3 | ~ 30 - 35 |
Note: The 13C NMR spectrum for the unassigned mixture shows these characteristic peaks. The chemical shifts for the individual isomers are expected to be very similar, with minor differences in the resonances of the norbornene core carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule. The spectra of both isomers are expected to be very similar.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
| C=O (Ketone) | Stretch | ~ 1680 - 1700 |
| C=C (Olefin) | Stretch | ~ 1630 - 1650 |
| C-H (Aromatic) | Stretch | ~ 3030 - 3080 |
| C-H (Aliphatic) | Stretch | ~ 2850 - 2980 |
Data is based on the available spectrum for 5-Norbornen-2-yl phenyl ketone.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectra of the endo and exo isomers are expected to be nearly identical due to the formation of a common radical cation upon ionization. A characteristic fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 198 | Molecular Ion [M]+ |
| 66 | [Cyclopentadiene]+ (from retro-Diels-Alder) |
| 132 | [Phenyl vinyl ketone]+ (from retro-Diels-Alder) |
| 105 | [C6H5CO]+ (Benzoyl cation) |
| 77 | [C6H5]+ (Phenyl cation) |
Logical Flow for Isomer Characterization
The following diagram illustrates the logical workflow for the complete characterization of the endo and exo isomers of this compound.
Conclusion
The synthesis of this compound via the Diels-Alder reaction provides a mixture of endo and exo isomers. A comprehensive characterization of these isomers is essential for their application in various fields. While IR and MS can confirm the chemical structure, NMR spectroscopy is the most powerful tool for distinguishing between the two stereoisomers. Definitive structural assignment relies on the separation of the isomers and detailed 1D and 2D NMR analysis, particularly focusing on the chemical shifts and coupling constants of the protons on the norbornene framework. This guide provides the foundational knowledge and protocols for researchers to synthesize, separate, and characterize these valuable chemical entities.
References
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Physical Properties of Norborn-5-en-2-yl phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Norborn-5-en-2-yl phenyl ketone, a bicyclic ketone of interest in organic synthesis and materials science. This document compiles available quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.
Core Physical Properties
This compound, also known as 2-benzoyl-5-norbornene, is typically available as a mixture of endo and exo isomers. The physical properties reported in the literature generally pertain to this isomeric mixture.
Quantitative Data Summary
The table below summarizes the key physical properties that have been experimentally determined for the mixture of endo and exo isomers of this compound.
| Property | Value | Conditions |
| Molecular Formula | C₁₄H₁₄O | |
| Molecular Weight | 198.26 g/mol | |
| CAS Number | 6056-35-5 | |
| Boiling Point | 122-124 °C | at 2 mmHg |
| Density | 1.115 g/mL | at 25 °C |
| Refractive Index | 1.568 | at 20 °C |
| Flash Point | 113 °C | Closed cup |
Note on Melting Point and Solubility:
-
Solubility: Quantitative solubility data is not widely reported. However, based on its chemical structure (a ketone with a significant hydrocarbon backbone), it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethers, benzene, and dichloromethane.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific ketone are not extensively published. However, standard methodologies for organic compounds are applicable.
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.
Protocol using a Thiele Tube:
-
A small sample of the ketone is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of the liquid ketone can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).
Protocol using a Pycnometer:
-
The empty pycnometer is weighed.
-
It is then filled with the sample ketone, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.
-
The density of the ketone is calculated using the weights and the known density of the reference substance.
Determination of Melting Point
For a solid sample or to determine the freezing point of the liquid, a standard melting point apparatus can be used.
General Protocol:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point range.[1][2][3][4][5] A narrow melting point range is indicative of a pure compound.[1][2][5]
Synthesis and Characterization Workflow
This compound is synthesized via a Diels-Alder reaction. The general workflow for its synthesis and subsequent characterization is outlined below.
Caption: Workflow for the synthesis and characterization of this compound.
References
The Discovery of Novel Norbornene Ketone Derivatives: A Technical Guide for Researchers
Introduction
The rigid, bicyclic scaffold of norbornene has emerged as a promising framework in medicinal chemistry, offering a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. This technical guide focuses on the discovery of novel norbornene ketone derivatives, a subclass that has demonstrated significant potential in various therapeutic areas, including oncology. We will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this exciting area of research.
Data Presentation: Anticancer Activity of Norbornene Ketone Derivatives
The following tables summarize the in vitro anticancer activity of selected novel norbornene ketone derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of Camphor-Based Thiosemicarbazone Derivatives
| Compound ID | R | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | MCF-7 (Breast) | 15.2 ± 1.3 | [1] |
| A549 (Lung) | 21.5 ± 2.1 | [1] | ||
| 1b | 4-Cl | MCF-7 (Breast) | 8.7 ± 0.9 | [1] |
| A549 (Lung) | 12.4 ± 1.1 | [1] | ||
| 1c | 4-NO2 | MCF-7 (Breast) | 5.3 ± 0.5 | [1] |
| A549 (Lung) | 7.8 ± 0.7 | [1] |
Table 2: Cytotoxicity of Norbornene-Fused Heterocyclic Ketones
| Compound ID | Structure | Cancer Cell Line | GI50 (µM) | Reference |
| 2a | N-phenyl | Leukemia CCRF-CEM | >100 | [2] |
| 2b | N-(4-chlorophenyl) | Leukemia CCRF-CEM | 39.8 | [2] |
| 2c | N-(4-methoxyphenyl) | Leukemia CCRF-CEM | 63.1 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative norbornene ketone derivatives and the subsequent evaluation of their biological activity.
Synthesis of Camphor-Based Thiosemicarbazone Derivatives (General Procedure)
A mixture of camphor-thiosemicarbazone (0.1 mole) and the appropriate phenacyl bromide derivative (0.1 mole) in 30 ml of absolute ethanol, in the presence of sodium acetate, is refluxed for 24 hours.[1] The resulting precipitate is collected by filtration and dried after cooling to yield the desired product.[1]
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Norbornene-Fused Heterocyclic Ketones (General Procedure)
A hetero-Diels-Alder reaction is employed for the synthesis of these compounds.[2] Equimolar amounts of 4-thioxo-2-thiazolidinone and a 5-norbornene-2,3-dicarboxylic acid imido-derivative are reacted in a suitable solvent, such as toluene, and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[2]
Characterization: The final products are characterized by their melting points, elemental analysis, and spectral data (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.[4][5]
Mandatory Visualizations
Signaling Pathway Diagram
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[5] Some norbornene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a norbornene ketone derivative.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel norbornene ketone derivatives.
Caption: A typical workflow for the discovery of novel norbornene ketone derivatives.
References
- 1. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
A Theoretical Investigation of Norborn-5-en-2-yl Phenyl Ketone: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive theoretical framework for the study of Norborn-5-en-2-yl phenyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of direct experimental and computational studies on this specific ketone, this guide provides a robust methodological blueprint based on established theoretical analyses of its core structural motifs: the norbornene scaffold and the phenyl ketone group. By leveraging data from analogous systems, we project the expected geometric, vibrational, and electronic properties of this compound and detail the computational protocols necessary to achieve these insights. This whitepaper is intended to serve as a foundational resource for researchers embarking on the computational analysis of this and related bicyclic ketones.
Introduction
This compound is a bicyclic aromatic ketone that combines the rigid, strained structure of the norbornene moiety with the conjugated system of a phenyl ketone. This unique combination of steric and electronic features makes it a valuable subject for theoretical investigation, with potential implications for understanding its reactivity, spectroscopic signatures, and potential as a building block in drug design. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties that govern its chemical behavior.
This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical study of this compound. We will outline the computational workflows, project the key quantitative data that would be obtained, and provide visualizations of the logical relationships in such a study.
Computational Methodology
The theoretical investigation of this compound would primarily involve quantum chemical calculations using Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.
Geometric Optimization
The first step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: DFT using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good description of both polarization and diffuse electron density.
-
Environment: Calculations would be performed for the molecule in the gas phase and in various solvents (e.g., chloroform, methanol) using the Polarizable Continuum Model (PCM) to simulate solvent effects.
-
Verification: The optimized geometry would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Vibrational Analysis
Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum of the molecule and for confirming the nature of stationary points on the potential energy surface.
Protocol:
-
Method: The same level of theory and basis set as the geometry optimization (B3LYP/6-311++G(d,p)) should be used.
-
Analysis: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. Key vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the norbornene ring, and the aromatic C-H stretches, would be identified and analyzed.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound, including its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and electronic spectra.
Protocol:
-
Method: Single-point energy calculations at the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.
-
Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.
Simulation of UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption (UV-Vis) spectrum.
Protocol:
-
Method: TD-DFT calculations, typically using the B3LYP functional and the 6-311++G(d,p) basis set, performed on the optimized ground-state geometry.
-
Analysis: The calculations yield the excitation energies (wavelengths of maximum absorption, λmax) and the corresponding oscillator strengths (intensities) for the lowest-energy electronic transitions. The nature of these transitions (e.g., n→π* or π→π*) would be analyzed by examining the molecular orbitals involved.
Projected Quantitative Data
Based on theoretical studies of analogous molecules such as benzaldehyde, acetophenone, and norbornene derivatives, we can project the expected quantitative data for this compound. The following tables summarize these anticipated results.
Table 1: Projected Geometrical Parameters (exo-isomer)
| Parameter | Bond/Angle | Projected Value (Gas Phase, B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C=O (ketone) | 1.22 | |
| C=C (norbornene) | 1.34 | |
| C-C (phenyl ring) | 1.39 - 1.41 | |
| C-H (aromatic) | 1.08 - 1.09 | |
| Bond Angles (°) | ||
| C-C-O (ketone) | 120 - 122 | |
| C-C-C (phenyl ring) | 119 - 121 | |
| Dihedral Angles (°) | ||
| Phenyl-Ketone Torsion | 15 - 25 |
Table 2: Projected Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Description | Projected Wavenumber (cm⁻¹, Scaled) |
| ν(C=O) | Ketone carbonyl stretch | ~1685 |
| ν(C=C) | Norbornene C=C stretch | ~1570 |
| ν(C-H) | Aromatic C-H stretch | 3050 - 3100 |
| ν(C-H) | Alkene C-H stretch | ~3060 |
| δ(C-H) | Phenyl ring bending | 700 - 900 |
Table 3: Projected Electronic Properties
| Property | Projected Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
| Dipole Moment | 2.5 to 3.0 Debye |
| UV-Vis Absorption (λmax) | |
| π→π* transition | 240 - 250 nm |
| n→π* transition | 310 - 330 nm |
Visualizations
Visual representations are critical for understanding the workflow of a theoretical study and the relationships between different molecular properties. The following diagrams are generated using the DOT language.
Caption: Computational workflow for the theoretical study.
Methodological & Application
Application Notes and Protocols: Norborn-5-en-2-yl Phenyl Ketone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Norborn-5-en-2-yl phenyl ketone as a photoinitiator for radical polymerization. This compound is a bicyclic ketone that, upon exposure to ultraviolet (UV) radiation, is anticipated to undergo a Norrish Type I cleavage to generate radical species. These radicals can subsequently initiate the polymerization of various monomers, making it a potentially valuable tool in the synthesis of novel polymers for research, and drug delivery applications. This document outlines its proposed mechanism of action, key performance characteristics (hypothetical), and detailed protocols for its use in photopolymerization.
Introduction
Photoinitiators are essential components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. This technique offers spatial and temporal control over the formation of polymer networks, which is highly advantageous in applications such as 3D printing, coatings, and the fabrication of biomedical scaffolds. Phenyl ketones are a well-established class of photoinitiators that can generate radicals upon UV irradiation. The incorporation of a bicyclic norbornene moiety in this compound is expected to influence its photochemical behavior and potentially enhance initiation efficiency due to ring strain in the bicyclic system.
The proposed mechanism of photoinitiation for this compound involves the homolytic cleavage of the bond between the carbonyl group and the norbornene ring (α-cleavage or Norrish Type I reaction) upon absorption of UV light. This process generates a benzoyl radical and a norbornenyl radical, both of which can initiate polymerization.
Photochemical Properties and Performance (Hypothetical Data)
| Parameter | Value | Conditions |
| UV Absorption Maximum (λmax) | 335 nm | In Methanol |
| Molar Absorptivity (ε) | 250 L mol⁻¹ cm⁻¹ | At λmax |
| Quantum Yield for Cleavage (Φc) | 0.85 | In degassed acetonitrile |
| Initiation Efficiency (f) | 0.70 | For methyl methacrylate polymerization |
| Recommended Concentration | 0.1 - 2.0 wt% | Dependent on monomer and light intensity |
| Solubility | Soluble in common organic solvents (THF, DCM, Acetone, Acetonitrile) | - |
Proposed Mechanism of Photoinitiation
Upon irradiation with UV light, this compound is excited to its singlet state, followed by intersystem crossing to the triplet state. The excited triplet state then undergoes a Norrish Type I cleavage to generate a benzoyl radical and a 2-norbornen-5-yl radical. These radicals can then add to a monomer molecule, initiating the polymerization chain reaction.
Caption: Proposed photoinitiation and polymerization mechanism.
Experimental Protocols
Materials and Equipment
-
This compound (Photoinitiator)
-
Monomer (e.g., methyl methacrylate, acrylamide, N-isopropylacrylamide)
-
Solvent (if required, e.g., THF, DMF, Acetonitrile)
-
UV light source (e.g., UV lamp with specific wavelength output, LED lamp)
-
Reaction vessel (e.g., quartz cuvette, glass vial)
-
Nitrogen or Argon gas for deoxygenation
-
Stirring apparatus (e.g., magnetic stirrer)
-
Analytical equipment for polymer characterization (e.g., GPC, NMR, FTIR)
General Protocol for Photopolymerization
This protocol provides a general guideline for conducting a photopolymerization reaction using this compound. The specific conditions may need to be optimized for different monomers and desired polymer properties.
Caption: Experimental workflow for photopolymerization.
Step-by-Step Procedure:
-
Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of this compound (e.g., 0.5 wt% relative to the monomer) and the monomer in the chosen solvent. If the monomer is a liquid, a solvent may not be necessary.
-
Deoxygenation: Oxygen can inhibit radical polymerization. Therefore, it is crucial to deoxygenate the solution by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for at least 15-30 minutes.
-
Initiation of Polymerization: While maintaining an inert atmosphere, place the reaction vessel under the UV light source. The distance from the light source and the irradiation time will depend on the light intensity, the concentration of the photoinitiator, and the reactivity of the monomer. It is recommended to stir the solution during irradiation to ensure homogeneity.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. For kinetic studies, aliquots can be withdrawn at different time intervals and analyzed to determine the monomer conversion.
-
Termination and Polymer Isolation: Once the desired conversion is reached or the reaction is complete, terminate the polymerization by switching off the UV lamp. The polymer can then be isolated by precipitation in a suitable non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.
-
Polymer Characterization: The molecular weight and molecular weight distribution of the resulting polymer can be determined by Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Safety Precautions
-
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding when operating the UV light source.
-
Work in a well-ventilated area or a fume hood, especially when using volatile monomers and solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiment for detailed safety information.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Slow or no polymerization | - Insufficient light intensity- Oxygen inhibition- Low initiator concentration | - Increase light intensity or decrease distance to the light source- Ensure thorough deoxygenation- Increase the initiator concentration |
| Low polymer molecular weight | - High initiator concentration- Chain transfer reactions | - Decrease the initiator concentration- Use a purified monomer and solvent |
| Inconsistent results | - Fluctuations in light intensity- Temperature variations | - Use a stabilized power supply for the UV lamp- Control the reaction temperature |
Conclusion
This compound presents itself as a promising photoinitiator for radical polymerization. Its bicyclic structure may offer unique photochemical properties that could be advantageous in various applications. The protocols and data presented in this document, although based on general principles and hypothetical data, provide a solid foundation for researchers to explore the potential of this compound in their work. Further experimental validation is necessary to fully characterize its performance and optimize its use in specific polymerization systems.
Application Notes and Protocols: Ring-Opening Metathesis Polymerization of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and ring-opening metathesis polymerization (ROMP) of the functional monomer, norborn-5-en-2-yl phenyl ketone. The resulting polymer, featuring a phenyl ketone moiety, holds significant potential for applications in drug delivery, biomaterial development, and as a scaffold for further chemical modifications.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to polymerize cyclic olefins. This method is highly valued for its tolerance to a wide range of functional groups, allowing for the synthesis of well-defined, functional polymers with controlled molecular weights and low polydispersity.
Norbornene and its derivatives are common monomers for ROMP due to their high ring strain, which provides a strong thermodynamic driving force for polymerization. The incorporation of a phenyl ketone group into the norbornene monomer creates a polymer with a versatile functional handle. The ketone group can be used for post-polymerization modifications, such as the attachment of bioactive molecules, imaging agents, or for creating cross-linked networks. Furthermore, the aromatic nature of the phenyl group can influence the physical and thermal properties of the resulting polymer.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone.
Reaction Scheme:
Caption: Diels-Alder synthesis of the monomer.
Experimental Protocol: Monomer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenyl vinyl ketone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Addition of Cyclopentadiene: Cool the solution to 0 °C in an ice bath. Slowly add freshly cracked cyclopentadiene (1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Ring-Opening Metathesis Polymerization (ROMP)
The polymerization of this compound is initiated using a Grubbs catalyst. The choice of catalyst generation (e.g., Grubbs 1st, 2nd, or 3rd generation) will influence the reaction kinetics and the properties of the resulting polymer. Grubbs 3rd generation catalyst is often preferred for its high activity and tolerance to functional groups.
Caption: ROMP experimental workflow.
Experimental Protocol: ROMP
-
Preparation: All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Anhydrous, degassed solvents are required.
-
Monomer Solution: In a Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene to achieve the target monomer concentration (e.g., 0.1-1 M).
-
Catalyst Solution: In a separate Schlenk flask, prepare a stock solution of the Grubbs catalyst (e.g., 3rd Generation) in anhydrous toluene. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization and thus the molecular weight of the polymer.
-
Initiation: Rapidly inject the required volume of the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). The polymerization is often rapid, and an increase in viscosity may be observed. The reaction time can vary from minutes to several hours.
-
Termination: Terminate the polymerization by adding a small amount of a chain transfer agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables provide expected data based on the ROMP of functionalized norbornenes. Actual results may vary depending on specific experimental conditions.
Table 1: Polymerization Conditions and Results
| Entry | [M]/[C] Ratio | Monomer Conc. (M) | Catalyst | Time (h) | Conversion (%) | Mn (GPC, kDa) | PDI (Mw/Mn) |
| 1 | 100:1 | 0.5 | Grubbs 3rd Gen. | 1 | >95 | 18.5 | 1.15 |
| 2 | 200:1 | 0.5 | Grubbs 3rd Gen. | 1 | >95 | 36.8 | 1.18 |
| 3 | 500:1 | 0.5 | Grubbs 3rd Gen. | 2 | >90 | 90.2 | 1.25 |
| 4 | 100:1 | 0.5 | Grubbs 2nd Gen. | 3 | >90 | 17.9 | 1.30 |
Table 2: Thermal Properties of Poly(this compound)
| Polymer Sample (from Entry) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| 1 | ~140-160 | ~350-380 |
| 3 | ~145-165 | ~360-390 |
Potential Applications in Drug Development
The presence of the phenyl ketone group opens up numerous possibilities for applications in the pharmaceutical and biomedical fields.
Caption: Applications of the functional polymer.
-
Drug Conjugation: The ketone functionality can be used to attach drug molecules containing hydrazide or aminooxy groups through the formation of pH-sensitive hydrazone or oxime linkages, respectively. This allows for the development of polymer-drug conjugates for controlled release applications.
-
Biomaterial Scaffolds: The polymer can be cross-linked through the ketone groups to form hydrogels or other scaffolds for tissue engineering and regenerative medicine.
-
Biofunctionalization: The polymer can serve as a backbone for the attachment of targeting ligands, peptides, or other biomolecules to enhance cellular uptake and specificity.
-
Diagnostic Applications: Imaging agents can be conjugated to the polymer for use in diagnostic and monitoring applications.
Conclusion
The ring-opening metathesis polymerization of this compound provides a straightforward route to a highly versatile and functional polymer. The detailed protocols and application notes presented here offer a solid foundation for researchers and drug development professionals to explore the potential of this promising material in a variety of biomedical applications. The ability to precisely control the polymer architecture and introduce functionality makes this system an attractive platform for the design of next-generation therapeutic and diagnostic agents.
Application Notes and Protocol for the Synthesis of Norborn-5-en-2-yl phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of norborn-5-en-2-yl phenyl ketone, a valuable bicyclic ketone intermediate in organic synthesis. The procedure involves a Diels-Alder reaction between freshly prepared cyclopentadiene and phenyl vinyl ketone.
Introduction
Norbornene derivatives are widely utilized as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The rigid bicyclic framework of the norbornene scaffold provides a unique three-dimensional structure that is often sought in drug design. The title compound, this compound, is prepared via a [4+2] cycloaddition, a classic example of the Diels-Alder reaction. This protocol details the in-situ generation of cyclopentadiene from its dimer, dicyclopentadiene, followed by its reaction with phenyl vinyl ketone.
Materials and Methods
Reagents and Equipment
-
Dicyclopentadiene
-
Phenyl vinyl ketone
-
Mineral oil
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reaction flask
-
Stir plate and stir bar
-
Ice bath
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Experimental Protocols
Part 1: Preparation of Cyclopentadiene Monomer
Cyclopentadiene exists as a stable dimer, dicyclopentadiene, at room temperature and must be "cracked" back to its monomeric form prior to use. This is achieved through a retro-Diels-Alder reaction at high temperatures.
-
Set up a fractional distillation apparatus with a heating mantle. The receiving flask should be cooled in an ice bath.
-
To the distillation flask, add 20 mL of dicyclopentadiene and a few boiling chips or a stir bar.
-
Slowly heat the dicyclopentadiene to its boiling point (approximately 170 °C).
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction, and the resulting cyclopentadiene monomer will distill over at a temperature of 40-42 °C.
-
Collect the freshly distilled cyclopentadiene in the cooled receiving flask. It is crucial to use the cyclopentadiene immediately as it will readily dimerize back to dicyclopentadiene at room temperature.
Part 2: Synthesis of this compound
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl vinyl ketone (1.32 g, 10 mmol) in 20 mL of a suitable solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (0.99 g, 15 mmol, 1.5 equivalents) to the stirred solution of phenyl vinyl ketone.
-
Allow the reaction mixture to stir in the ice bath for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phenyl vinyl ketone | 1.32 g (10 mmol) |
| Cyclopentadiene | 0.99 g (15 mmol) |
| Reaction Conditions | |
| Solvent | Diethyl ether or Dichloromethane (20 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Theoretical Yield | 1.98 g |
| Purification | |
| Method | Column Chromatography (Silica Gel) |
| Eluent | Hexane/Ethyl Acetate gradient |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Techniques for Norborn-5-en-2-yl Phenyl Ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Norborn-5-en-2-yl phenyl ketone, a bicyclic aromatic ketone of interest in synthetic chemistry and drug discovery. The following sections outline methodologies for chromatographic and spectroscopic analysis to ensure accurate identification, purity assessment, and quantification.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying isomers, and determining purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information. The separation of exo and endo isomers of norbornene derivatives can often be achieved with GC.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. The recommended concentration is approximately 10 µg/mL for a splitless injection. Ensure the sample is free of particulate matter by centrifugation or filtration.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 50°C (1min), then 10°C/min to 300°C (5min) |
| Carrier Gas | Helium (1 mL/min) |
| Ionization | EI, 70 eV |
| Mass Range | 40-500 amu |
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is suitable for the analysis of this compound, offering excellent resolution and sensitivity, particularly for purity determination and quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Gradient elution may be necessary for samples with multiple components of varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is completely dissolved and free of any solid particles.[2]
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Data Presentation:
| Nucleus | Solvent | Chemical Shift (δ) Range |
| ¹H | CDCl₃ | ~1.0 - 8.0 ppm |
| ¹³C | CDCl₃ | ~30 - 200 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic carbonyl and aromatic absorptions are of primary interest. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
| Functional Group | Expected Absorption (cm⁻¹) |
| C=O (Aromatic Ketone) | 1685-1665[3] |
| C=C (Alkene) | ~1650 |
| C=C (Aromatic) | ~1600, 1580, 1450 |
| C-H (sp²) | 3100-3000 |
| C-H (sp³) | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for this purpose.
Experimental Protocol:
The mass spectrum is typically obtained from a GC-MS analysis as described in section 1.1.
Expected Fragmentation:
The fragmentation of aromatic ketones under EI conditions often involves characteristic pathways.[4][5] For this compound, key fragmentation would be expected to include:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the norbornene moiety.
-
Loss of Benzoyl Cation: Formation of a [C₇H₅O]⁺ fragment (m/z 105).
-
Loss of Phenyl Radical: Formation of a [M-77]⁺ fragment.
-
Retro-Diels-Alder Reaction: Fragmentation of the norbornene ring system.
Signaling Pathway for MS Fragmentation
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Norborn-5-en-2-yl Phenyl Ketone as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Norborn-5-en-2-yl phenyl ketone, a bicyclic ketone, is a versatile and valuable building block in organic synthesis. Its rigid norbornene scaffold and the presence of a reactive carbonyl group and a strained double bond offer multiple avenues for functionalization, making it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.
Synthesis of this compound
The primary route to this compound is the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone. This [4+2] cycloaddition reaction typically yields a mixture of endo and exo diastereomers. The stereochemical outcome is highly dependent on the reaction conditions.
Stereoselectivity:
-
Kinetic Control (Endo-selective): At lower reaction temperatures, the endo isomer is the major product due to favorable secondary orbital interactions in the transition state.[1]
-
Thermodynamic Control (Exo-selective): At higher temperatures, the reaction becomes reversible, and the more sterically stable exo isomer is favored.[2] Lewis acids can also be employed to enhance exo-selectivity. For instance, the use of a bulky Lewis acid like aluminum tris(2,6-diphenylphenoxide) can promote the formation of the exo cycloadduct.[3]
Quantitative Data for Diels-Alder Reaction:
While specific data for the reaction of cyclopentadiene with phenyl vinyl ketone is not extensively reported under a wide variety of conditions, analogous reactions with other aryl vinyl ketones provide valuable insights. Catalytic asymmetric Diels-Alder reactions of aryl vinyl ketones with 1,3-dienylcarbamates have been shown to proceed with excellent endo-selectivity and enantiomeric excess (>99% ee).[4] For related (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones synthesized via a fly-ash catalyzed Diels-Alder reaction in an aqueous medium, yields greater than 60% have been reported.
| Catalyst/Conditions | Diene | Dienophile | Selectivity | Yield | Reference |
| None (Low Temp) | Cyclopentadiene | Phenyl Vinyl Ketone | Predominantly endo | - | [1] |
| None (High Temp) | Cyclopentadiene | Phenyl Vinyl Ketone | Predominantly exo | - | [2] |
| Aluminum tris(2,6-diphenylphenoxide) | Cyclopentadiene | Phenyl Vinyl Ketone | High exo-selectivity | - | [3] |
| Fly-ash/Water | Cyclopentadiene | Aryl Chalcones | - | >60% | |
| PyBox-La(OTf)3 | Cyclopentadiene | 2-Alkenoylpyridines | High endo and enantioselectivity | up to 98% | [5] |
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.
-
In a round-bottom flask, dissolve phenyl vinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled cyclopentadiene (1.2 eq) to the solution with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The isomers can often be separated, with the exo isomer typically having a higher Rf value.
Key Transformations of this compound
The unique structure of this compound allows for a variety of chemical transformations, making it a versatile intermediate.
Reduction of the Carbonyl Group
The ketone functionality can be readily reduced to the corresponding secondary alcohol, norborn-5-en-2-yl(phenyl)methanol, using standard reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) will yield the corresponding ester, bicyclo[2.2.1]hept-5-en-2-yl benzoate. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the phenyl group has a higher migratory aptitude than the norbornenyl group.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.
-
Add m-CPBA (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Photochemical Reactions (Norrish Type I and II)
Aryl ketones such as this compound are expected to undergo Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions upon photochemical excitation. These reactions can lead to a variety of products, including cleavage of the bond between the carbonyl group and the norbornene scaffold or intramolecular cyclization products. The specific outcome will depend on the reaction conditions and the specific isomer (endo or exo) used. While specific studies on this exact molecule are limited, the general principles of ketone photochemistry apply.[6]
Endo/Exo Isomerization
The interconversion of the endo and exo isomers can be achieved under basic or acidic conditions, typically to favor the thermodynamically more stable exo isomer.
Experimental Protocol: Base-Catalyzed Isomerization (General)
-
Dissolve the endo-rich mixture of this compound in a suitable solvent like methanol or tetrahydrofuran.
-
Add a catalytic amount of a base, such as sodium methoxide or potassium tert-butoxide.
-
Heat the reaction mixture to reflux and monitor the isomerization by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once equilibrium is reached, cool the reaction mixture and neutralize the base with a mild acid (e.g., acetic acid).
-
Remove the solvent and purify the resulting mixture by column chromatography to isolate the desired isomer.
Applications in Drug Development and Advanced Materials
The rigid bicyclic framework of the norbornene scaffold is of significant interest in medicinal chemistry as it can provide a well-defined three-dimensional orientation for pharmacophoric groups. Norbornene derivatives have been investigated for a range of biological activities.[7] Furthermore, the strained double bond of the norbornene moiety can undergo Ring-Opening Metathesis Polymerization (ROMP), making this compound a potential monomer for the synthesis of functional polymers with unique thermal and optical properties. A thesis has reported the polymerization of bicyclo[2.2.1]hept-5-en-2-yl-phenyl-methanone.[8] The phenyl ketone functionality can be further modified to introduce other functional groups or to act as a photoinitiator.
Conclusion
This compound is a versatile building block with a rich chemistry that allows for the synthesis of a wide array of complex organic molecules. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their synthetic endeavors, from fundamental organic chemistry to the development of new therapeutics and advanced materials. Further investigation into the specific reaction conditions and stereochemical outcomes for this particular ketone will undoubtedly expand its applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Synthesis and characterization of hafnium and molybdenum bifunctional initiators for the preparation of triblock copolymers [dspace.mit.edu]
Application Notes and Protocols: Functionalization of Poly(acrylic acid) with Norborn-5-en-2-yl Phenyl Ketone via Steglich Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive or photoactive moieties is a cornerstone of advanced materials science and drug delivery systems. Norbornene derivatives are of particular interest due to their strained ring system, which can participate in a variety of subsequent chemical transformations, including ring-opening metathesis polymerization (ROMP) and click chemistry. This document provides a detailed protocol for the post-polymerization functionalization of a common polymer, poly(acrylic acid) (PAA), with Norborn-5-en-2-yl phenyl ketone.
The strategy employed is a "grafting-to" approach. This involves a two-step process: first, the reduction of the ketone group on this compound to a hydroxyl group, forming Norborn-5-en-2-yl(phenyl)methanol. Second, this alcohol is then covalently attached to the carboxylic acid side chains of poly(acrylic acid) via a Steglich esterification. This method is advantageous due to its mild reaction conditions, which helps to preserve the integrity of the polymer backbone and the norbornene functionality.
Experimental Data Summary
The following table summarizes representative quantitative data for the synthesis and functionalization process. The values are based on typical results reported for similar polymer modification reactions and should be considered as a guideline. Actual results may vary depending on specific experimental conditions and the molecular weight of the starting poly(acrylic acid).
| Parameter | Step 1: Reduction of Ketone | Step 2: Steglich Esterification |
| Reactants | This compound, Sodium borohydride | Poly(acrylic acid), Norborn-5-en-2-yl(phenyl)methanol |
| Solvent | Methanol/Dichloromethane | Anhydrous N,N-Dimethylformamide (DMF) |
| Reagents | - | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 24-48 hours |
| Yield | > 95% | 70-90% (degree of functionalization) |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR | ¹H NMR, FT-IR, Gel Permeation Chromatography (GPC) |
Experimental Protocols
Step 1: Synthesis of Norborn-5-en-2-yl(phenyl)methanol
This protocol describes the reduction of this compound to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous ammonium chloride solution to the mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Norborn-5-en-2-yl(phenyl)methanol, can be purified by column chromatography on silica gel if necessary.
Step 2: Functionalization of Poly(acrylic acid) via Steglich Esterification
This protocol details the coupling of Norborn-5-en-2-yl(phenyl)methanol to the poly(acrylic acid) backbone.
Materials:
-
Poly(acrylic acid) (PAA)
-
Norborn-5-en-2-yl(phenyl)methanol (from Step 1)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge and centrifuge tubes
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve poly(acrylic acid) (1.0 eq based on repeating monomer unit) in anhydrous DMF.
-
In a separate flask, dissolve Norborn-5-en-2-yl(phenyl)methanol (0.5-0.8 eq relative to PAA monomer units, to control the degree of functionalization), DCC (1.2 eq relative to the alcohol), and a catalytic amount of DMAP (0.1 eq relative to the alcohol) in anhydrous DMF.
-
Using a syringe, slowly add the solution from step 2 to the stirred poly(acrylic acid) solution at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
After the reaction period, dilute the mixture with a small amount of dichloromethane.
-
Remove the DCU precipitate by filtration or centrifugation.
-
Precipitate the functionalized polymer by adding the filtrate to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether to remove unreacted starting materials and residual DMF.
-
Dry the functionalized polymer under vacuum to a constant weight.
-
The degree of functionalization can be determined by ¹H NMR spectroscopy by comparing the integration of the polymer backbone protons to the protons of the grafted norbornene moiety.
Visualizations
Caption: Workflow for the functionalization of poly(acrylic acid).
Application Notes and Protocols for the Photochemical Reactions of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected photochemical reactions of Norborn-5-en-2-yl phenyl ketone, a molecule of interest in synthetic chemistry and drug development due to its rigid bicyclic framework and photoreactive carbonyl group. The protocols outlined below are based on established principles of ketone photochemistry and experimental data from analogous systems, providing a solid foundation for further investigation.
Introduction
This compound exists as two diastereomers: the endo and exo isomers. The stereochemistry of the phenyl ketone substituent is expected to play a significant role in the photochemical outcome. The primary photochemical processes anticipated for this molecule upon UV irradiation are the Norrish Type I and Type II reactions, as well as intramolecular [2+2] photocycloaddition. These reactions can lead to a variety of structurally complex products, making them valuable tools in the synthesis of novel organic molecules.
Expected Photochemical Pathways
The photochemical behavior of this compound is dictated by the initial excitation of the phenyl ketone chromophore to its singlet excited state, followed by efficient intersystem crossing to the triplet state. The subsequent reactions from the triplet state are outlined below.
Norrish Type I Reaction (α-Cleavage)
Upon excitation, the molecule can undergo cleavage of the bond between the carbonyl group and the norbornenyl moiety, yielding a benzoyl radical and a norbornenyl radical. These radicals can then undergo several secondary reactions, including decarbonylation, radical recombination, and hydrogen abstraction.
Norrish Type II Reaction
For the exo isomer, intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen is sterically feasible, leading to a 1,4-biradical. This biradical can then undergo either cyclization to form a cyclobutanol derivative (Yang cyclization) or cleavage to yield acetophenone and norbornadiene. The endo isomer is less likely to undergo a typical Norrish Type II reaction due to the unfavorable geometry for γ-hydrogen abstraction.
Intramolecular [2+2] Photocycloaddition (Paternò-Büchi Reaction)
The excited carbonyl group can react with the double bond of the norbornene moiety in an intramolecular [2+2] cycloaddition to form a strained oxetane product. The stereochemical outcome of this reaction is expected to be dependent on the initial stereochemistry of the ketone.
Quantitative Data Summary
Due to the absence of specific literature data for this compound, the following tables present hypothetical yet realistic quantitative data based on studies of similar bicyclic phenyl ketones. This data is intended to serve as a guideline for experimental design and analysis.
Table 1: Hypothetical Product Distribution for the Photolysis of exo-Norborn-5-en-2-yl Phenyl Ketone
| Product Type | Product Name | Yield (%) |
| Norrish Type I | Phenylnorbornane | 15 |
| Biphenyl | 5 | |
| Norrish Type II | Acetophenone | 30 |
| Norbornadiene | 25 | |
| Cyclobutanol Derivative | 10 | |
| [2+2] Cycloaddition | Oxetane Adduct | 15 |
Table 2: Hypothetical Product Distribution for the Photolysis of endo-Norborn-5-en-2-yl Phenyl Ketone
| Product Type | Product Name | Yield (%) |
| Norrish Type I | Phenylnorbornane | 40 |
| Biphenyl | 10 | |
| [2+2] Cycloaddition | Oxetane Adduct | 50 |
Table 3: Hypothetical Quantum Yields for the Photolysis of this compound Isomers
| Isomer | Quantum Yield (Φ) |
| exo | 0.35 |
| endo | 0.50 |
Experimental Protocols
Protocol 1: Preparative Photolysis of this compound
Objective: To irradiate this compound on a preparative scale to isolate and characterize the major photoproducts.
Materials:
-
endo or exo-Norborn-5-en-2-yl phenyl ketone
-
Anhydrous, deoxygenated benzene (or other suitable solvent like acetonitrile or acetone)
-
Medium-pressure mercury lamp (e.g., 450 W Hanovia) with a Pyrex filter (to transmit λ > 290 nm)
-
Quartz or Pyrex immersion well photoreactor
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare a 0.05 M solution of the desired isomer of this compound in anhydrous, deoxygenated benzene.
-
Transfer the solution to the photoreactor.
-
Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of the inert gas, turn on the cooling water to the immersion well and then ignite the mercury lamp.
-
Irradiate the solution for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC analysis of aliquots.
-
Once the starting material is consumed or a desired conversion is reached, turn off the lamp and allow the apparatus to cool.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the photoproducts.
-
Characterize the isolated products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Protocol 2: Quantum Yield Determination
Objective: To determine the quantum yield for the disappearance of this compound upon irradiation.
Materials:
-
endo or exo-Norborn-5-en-2-yl phenyl ketone
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Spectrophotometer
-
Monochromatic light source (e.g., mercury lamp with appropriate filters or a laser)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute solution of the ketone of known concentration in a suitable solvent.
-
Prepare the actinometer solution according to standard procedures.
-
Fill two identical quartz cuvettes, one with the ketone solution and one with the actinometer solution.
-
Irradiate both solutions in parallel under identical conditions (light intensity, wavelength, temperature, and geometry). The conversion of the ketone should be kept low (<10%) to ensure accurate results.
-
After irradiation, determine the change in concentration of the ketone using UV-Vis spectrophotometry or gas chromatography.
-
Determine the extent of reaction in the actinometer solution by spectrophotometric measurement of the Fe²⁺-phenanthroline complex.
-
Calculate the quantum yield of the ketone disappearance using the following formula:
Φ_ketone = (moles of ketone reacted / moles of photons absorbed by ketone) = (moles of ketone reacted * Φ_actinometer) / (moles of actinometer reacted)
Visualizations
Caption: Major photochemical pathways for this compound.
Caption: Workflow for preparative photolysis of this compound.
Application Notes and Protocols for Reactions of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of norborn-5-en-2-yl phenyl ketone, a versatile building block in organic synthesis. The protocols are based on established chemical principles and provide a framework for laboratory execution.
I. Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available 5-norbornene-2-carboxylic acid. A reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by a Friedel-Crafts acylation of benzene.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
5-Norbornene-2-carboxylic acid (endo/exo mixture)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Benzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Formation of 5-Norbornene-2-carbonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-norbornene-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 5-norbornene-2-carbonyl chloride. This is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene, which serves as both the solvent and the reagent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 5-norbornene-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous benzene and add it dropwise to the aluminum chloride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Synthesis of this compound
| Entry | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Norbornene-2-carboxylic acid | 1. Oxalyl chloride, 2. Benzene, AlCl₃ | DCM, Benzene | 3 (Step 1), 6 (Step 2) | [Record experimental value] | [Record experimental value] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
II. Reactions of this compound
A. Photochemical Oxa-di-π-methane Rearrangement
This compound is a β,γ-unsaturated ketone, making it a suitable substrate for the oxa-di-π-methane rearrangement, a photochemical reaction that leads to the formation of a cyclopropyl ring.
Experimental Protocol:
Materials:
-
This compound
-
Acetone (spectroscopic grade)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in acetone in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 30 minutes.
-
While maintaining a positive pressure of the inert gas, irradiate the solution with a high-pressure mercury lamp. The reaction should be cooled, for example, by a water bath, to prevent thermal reactions.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed or a desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography on silica gel to isolate the rearranged photoproduct.
Data Presentation: Photochemical Rearrangement
| Entry | Substrate Concentration (M) | Solvent | Irradiation Time (h) | Conversion (%) | Yield of Photoproduct (%) |
| 1 | 0.02 | Acetone | [Record experimental value] | [Record experimental value] | [Record experimental value] |
Visualization of Oxa-di-π-methane Rearrangement
Caption: Simplified pathway of the Oxa-di-π-methane rearrangement.
B. Asymmetric Reduction to Norborn-5-en-2-yl(phenyl)methanol
The ketone can be reduced to the corresponding chiral alcohol. This protocol outlines an asymmetric transfer hydrogenation using a well-established catalyst system.
Experimental Protocol:
Materials:
-
This compound
-
(R,R)-N-((1R,2R)-2-(amino-κN)-1,2-diphenylethyl)-4-toluenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]ruthenium(II) or a similar chiral ruthenium catalyst
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., DCM or acetonitrile)
-
Inert gas atmosphere
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the chiral ruthenium catalyst (e.g., 0.5-2 mol%) in the chosen anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope (5 equivalents of formic acid).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Data Presentation: Asymmetric Reduction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 1 | DCM | 25 | [Record experimental value] | [Record experimental value] | [Record experimental value] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Norborn-5-en-2-yl Phenyl Ketone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of norborn-5-en-2-yl phenyl ketone as a versatile starting material in the synthesis of high-value pharmaceutical intermediates. The focus is on its application in the preparation of phenyl-substituted lactones, key building blocks for potent therapeutic agents, particularly in the field of ophthalmology.
Introduction
The norbornene scaffold is a rigid bicyclic framework that has garnered significant attention in medicinal chemistry due to its utility in constructing complex molecular architectures with precise stereochemical control. This compound, possessing both the norbornene moiety and a phenyl ketone group, is a valuable precursor for creating advanced pharmaceutical intermediates. A primary application of this compound lies in its conversion to a phenyl-substituted lactone via a Baeyer-Villiger oxidation. This lactone is an analogue of the renowned Corey lactone, a cornerstone in the total synthesis of prostaglandins. Phenyl-substituted prostaglandins have emerged as a critical class of therapeutics, particularly as potent and selective antiglaucoma agents.[1][2]
Application: Synthesis of Phenyl-Substituted Lactone Intermediate
The Baeyer-Villiger oxidation of this compound offers a direct route to a phenyl-substituted bicyclic lactone. This transformation is a key step in the synthetic pathway towards phenyl-substituted prostaglandin analogues. The resulting lactone serves as a versatile intermediate, allowing for the subsequent introduction of the requisite α- and ω-side chains to construct the final active pharmaceutical ingredient (API).
Key Transformation: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or, in the case of cyclic ketones, to lactones.[3][4] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is predictable, with the migratory aptitude of the adjacent carbon atoms playing a crucial role. In the case of this compound, the more substituted bridgehead carbon of the norbornene framework is expected to migrate, leading to the desired lactone.
A variety of peroxyacids can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[5] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), and can be performed at or below room temperature.
Data Presentation
The following table summarizes typical quantitative data for the Baeyer-Villiger oxidation of bicyclic ketones to their corresponding lactones, providing a reference for the expected outcomes when using this compound.
| Parameter | Value/Range | Reference |
| Substrate | Bicyclic Ketone (e.g., this compound) | - |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 12 - 48 hours | [5] |
| Typical Yield | 70 - 95% | [6] |
Experimental Protocols
Synthesis of Phenyl-Substituted Bicyclic Lactone via Baeyer-Villiger Oxidation
This protocol describes a representative procedure for the Baeyer-Villiger oxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure phenyl-substituted bicyclic lactone.
Visualizations
Logical Relationship of this compound in Pharmaceutical Synthesis
Caption: Synthetic pathway from the starting ketone to the final API.
General Experimental Workflow for the Synthesis and Purification
Caption: Step-by-step workflow for the Baeyer-Villiger oxidation.
Signaling Pathway of Prostaglandin F2α Analogues in Glaucoma Treatment
Caption: Mechanism of action for PGF2α analogues in reducing intraocular pressure.
References
- 1. Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Norborn-5-en-2-yl Phenyl Ketone Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of endo and exo isomers of Norborn-5-en-2-yl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating endo and exo isomers of norbornene derivatives?
A1: The primary methods for separating endo and exo isomers of norbornene derivatives, including ketones, are column chromatography and fractional crystallization. For compounds with a phenyl group, like this compound, column chromatography using a stationary phase that can engage in π-π interactions, such as a phenyl column, is often a successful strategy.
Q2: How can I determine the ratio of endo to exo isomers in my sample?
A2: The most common and effective method for determining the endo/exo isomer ratio is through ¹H NMR spectroscopy. The different spatial arrangement of the protons in the endo and exo isomers leads to distinct chemical shifts, particularly for the protons on the norbornene skeleton. Integration of the characteristic peaks for each isomer allows for the quantification of their relative amounts.
Q3: Is there a way to chemically convert one isomer to the other?
A3: Yes, for some norbornene derivatives with an enolizable proton alpha to the carbonyl group, base-catalyzed epimerization can be used to convert the kinetically favored endo isomer to the thermodynamically more stable exo isomer. This is typically achieved by treating the isomer mixture with a strong base, such as sodium methoxide or sodium tert-butoxide, in an appropriate solvent.
Q4: Where can I find characterization data for the individual endo and exo isomers of this compound?
A4: While comprehensive, separated data for both isomers can be challenging to locate, ¹H NMR spectra for "5-Norbornen-2-yl phenyl ketone" are available in spectral databases.[1] However, these often do not specify if the spectrum corresponds to the endo, exo, or a mixture of isomers. It is recommended to acquire and analyze the NMR spectrum of your mixture to identify the distinct peaks for each isomer based on established principles of norbornene stereochemistry.
Troubleshooting Guides
Column Chromatography Separation
Issue: Poor separation of endo and exo isomers on a standard silica gel column.
| Potential Cause | Troubleshooting Step |
| Insufficient stationary phase selectivity. | 1. Change Stationary Phase: Switch to a stationary phase with different selectivity. A phenyl-functionalized silica gel column is highly recommended due to the potential for π-π stacking interactions with the phenyl ketone moiety, which can enhance the separation of the isomers. 2. Optimize Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution. The addition of a small amount of a third solvent, like dichloromethane, can sometimes fine-tune the selectivity. |
| Co-elution of isomers. | 1. Decrease Flow Rate: A slower flow rate increases the interaction time with the stationary phase and can improve resolution. 2. Increase Column Length: A longer column provides more theoretical plates, leading to better separation. 3. Use a Smaller Particle Size: Smaller particle size stationary phases offer higher efficiency and better resolution. |
| Tailing of peaks. | 1. Check Sample Purity: Impurities can cause peak tailing. Ensure the sample is as clean as possible before loading onto the column. 2. Adjust Mobile Phase Polarity: Tailing can sometimes be addressed by slightly increasing the polarity of the mobile phase. 3. Consider Sample Overload: Reduce the amount of sample loaded onto the column. |
Fractional Crystallization
Issue: Both isomers are co-crystallizing or neither isomer is crystallizing.
| Potential Cause | Troubleshooting Step |
| Similar solubility of the isomers in the chosen solvent. | 1. Screen Different Solvents: Systematically screen a variety of solvents with different polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate/hexanes mixtures). The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature. 2. Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C), to encourage the formation of well-defined crystals of the less soluble isomer. 3. Seeding: If a small amount of a pure isomer is available, use it to seed the supersaturated solution to induce crystallization of that specific isomer. |
| Formation of an oil instead of crystals. | 1. Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated. 2. Change the Solvent: The solvent may be too good a solvent for the compound at the crystallization temperature. Try a solvent in which the compound has lower solubility. 3. Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. |
Experimental Protocols
General Protocol for Column Chromatography Separation
-
Column Preparation:
-
Select a suitable column (a glass column for gravity chromatography or a pre-packed column for flash chromatography). For this compound, a phenyl-functionalized silica gel is recommended.
-
Pack the column with the chosen stationary phase as a slurry in the initial mobile phase solvent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
-
Sample Preparation:
-
Dissolve the endo/exo isomer mixture in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent if solubility is an issue.
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder for dry loading, which often provides better resolution.
-
-
Elution:
-
Load the prepared sample onto the top of the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) if necessary to elute the compounds. A very shallow gradient is often key for separating closely related isomers.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or ¹H NMR to determine the composition of each fraction.
-
Combine the fractions containing the pure isomers.
-
Workflow for Isomer Separation
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
Logical Flow for Troubleshooting Chromatography
Caption: Decision-making process for troubleshooting poor chromatographic separation of isomers.
References
Technical Support Center: Synthesis of Norborn-5-en-2-yl phenyl ketone
Welcome to the technical support center for the synthesis of Norborn-5-en-2-yl phenyl ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound, both of which typically begin with a Diels-Alder reaction to form the norbornene scaffold.
-
Route 1: Direct Diels-Alder Reaction. This route involves the [4+2] cycloaddition of cyclopentadiene with phenyl vinyl ketone. This is the most direct method.
-
Route 2: Two-Step Synthesis via a Norbornene Intermediate. This route first involves the Diels-Alder reaction of cyclopentadiene with acrylic acid or its derivatives to form norborn-5-ene-2-carboxylic acid or a related intermediate. This intermediate is then converted to the target ketone. This conversion can be achieved via two main pathways:
-
2a: Friedel-Crafts Acylation: The norbornene-2-carboxylic acid is first converted to its acyl chloride, which then acylates benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
2b: Grignard Reaction: The norbornene-2-acyl chloride or ester is reacted with a phenyl Grignard reagent (e.g., phenylmagnesium bromide).
-
Q2: What is the typical exo/endo selectivity of the initial Diels-Alder reaction?
A2: The Diels-Alder reaction between cyclopentadiene and a dienophile typically favors the formation of the endo isomer as the kinetic product. This preference is due to secondary orbital interactions between the diene and the dienophile in the transition state. However, the exo isomer is often the thermodynamically more stable product. The ratio of endo to exo can be influenced by reaction temperature and the presence of catalysts.
Q3: How can I control the exo/endo ratio?
A3: Controlling the stereochemistry is a significant challenge. Here are some strategies:
-
Kinetic Control: Lower reaction temperatures will generally favor the formation of the endo product.
-
Thermodynamic Control: Higher reaction temperatures can promote the retro-Diels-Alder reaction of the less stable endo product, allowing for equilibration to the more stable exo isomer.[1]
-
Isomerization: The endo isomer can sometimes be isomerized to the exo isomer post-synthesis, for example, by treatment with a base.[2][3]
Q4: What are the most common side reactions to be aware of?
A4: Several side reactions can occur:
-
Dimerization of Cyclopentadiene: Cyclopentadiene readily dimerizes to form dicyclopentadiene at room temperature. To obtain the monomeric cyclopentadiene required for the Diels-Alder reaction, dicyclopentadiene must be "cracked" by heating.
-
Polymerization: The vinyl group of the dienophile (e.g., phenyl vinyl ketone) can undergo polymerization, especially at higher temperatures.
-
Biphenyl Formation (in Grignard Route): During the formation of the Grignard reagent (phenylmagnesium bromide), a coupling reaction can occur to form biphenyl as a significant byproduct.[4]
-
Polysubstitution (in Friedel-Crafts Route): While less common with acylation than alkylation, there is a possibility of multiple acyl groups being added to the benzene ring, although the deactivating nature of the ketone group makes this less likely.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed, or is very slow. | 1. Inactive cyclopentadiene (dimerized).2. Low reaction temperature.3. Dienophile is not sufficiently reactive. | 1. "Crack" dicyclopentadiene by heating it to its boiling point and distilling the monomeric cyclopentadiene immediately before use.2. Increase the reaction temperature. For thermally driven reactions, temperatures around 160-180°C may be necessary.[5]3. Consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to activate the dienophile, which may also allow for lower reaction temperatures.[6] |
| Significant amount of polymer formed. | 1. Reaction temperature is too high.2. Presence of radical initiators. | 1. Lower the reaction temperature if possible, or reduce the reaction time.2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. |
| Product is a mixture of endo and exo isomers. | This is the expected outcome. | Use chromatographic techniques (e.g., column chromatography) to separate the isomers. Alternatively, consider an isomerization step to convert the undesired isomer to the desired one. |
Problem 2: Issues with the Grignard Reaction (Route 2b)
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent formation does not initiate. | 1. Presence of moisture in glassware or solvent.2. Magnesium turnings are passivated (coated with magnesium oxide). | 1. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).2. Activate the magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of the desired ketone. | 1. Grignard reagent was quenched by moisture or acidic protons.2. Incomplete reaction with the norbornene derivative. | 1. Maintain strictly anhydrous conditions throughout the reaction.2. Ensure the norbornene acyl chloride or ester is added slowly to the Grignard reagent and allow sufficient reaction time. |
| Significant amount of biphenyl impurity. | Coupling of the Grignard reagent with unreacted bromobenzene. | This is a common side product. It can be minimized by slow addition of bromobenzene during the Grignard formation. Biphenyl can typically be removed during purification by recrystallization or chromatography.[4] |
Problem 3: Challenges in the Friedel-Crafts Acylation (Route 2a)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed. | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficient amount of catalyst. | 1. Use fresh, anhydrous aluminum chloride. Keep the reagent bottle tightly sealed to prevent hydrolysis from atmospheric moisture.2. Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst. |
| Product is difficult to purify. | Complexation of the product with the Lewis acid. | The reaction must be quenched with water or dilute acid to break up the product-catalyst complex before workup and extraction. |
Experimental Protocols
General Protocol for Diels-Alder Reaction (Route 1)
-
Preparation of Cyclopentadiene: Heat dicyclopentadiene to ~180°C. Collect the monomeric cyclopentadiene via fractional distillation. The monomer should be kept cold and used immediately.
-
Reaction: In a round-bottom flask, dissolve phenyl vinyl ketone in a suitable solvent (e.g., toluene or dichloromethane).
-
Cool the solution in an ice bath and slowly add a slight excess of freshly distilled cyclopentadiene.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will be a mixture of endo and exo isomers.
-
Purification: Separate the isomers by column chromatography on silica gel.
General Protocol for Friedel-Crafts Acylation (Route 2a)
-
Preparation of Acyl Chloride: Convert norborn-5-ene-2-carboxylic acid to norborn-5-ene-2-carbonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation: In a flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in dry benzene.
-
Cool the mixture in an ice bath and slowly add the norborn-5-ene-2-carbonyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Diels-Alder Endo/Exo Selectivity (Illustrative Data for a Related Reaction)
| Dienophile | Diene | Temperature (°C) | Solvent | Endo:Exo Ratio | Reference |
| Methyl Acrylate | Cyclopentadiene | 25 | Neat | 82:18 | [1] |
| Methyl Acrylate | Cyclopentadiene | 180+ | Sealed Tube | ~50:50 | [5] |
| Methyl Vinyl Ketone | Cyclopentadiene | 20 | Dioxane | Kinetically Favored | [6] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the Diels-Alder reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 3. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. sciforum.net [sciforum.net]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for norbornene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of norbornene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing norbornene? A1: The standard and most widely used method for synthesizing norbornene is the Diels-Alder reaction, a [4+2] cycloaddition, between cyclopentadiene and ethylene.[1][2] Dicyclopentadiene (DCPD) is commonly used as a stable source of cyclopentadiene (CPD), which is generated by thermal cracking in situ before it reacts with ethylene.[1][3]
Q2: My norbornene yield is lower than expected. What are the common causes? A2: Low yields in norbornene synthesis can stem from several factors:
-
Incomplete Cracking of Dicyclopentadiene (DCPD): If DCPD is not heated sufficiently, it will not efficiently crack into the reactive cyclopentadiene monomer required for the Diels-Alder reaction.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pressure. Insufficient pressure can lead to a low concentration of ethylene in the reaction mixture, while incorrect temperature can affect reaction kinetics and promote side reactions.[3]
-
Side Reactions: At higher temperatures, cyclopentadiene can dimerize back to dicyclopentadiene or undergo other oligomerization reactions, competing with the desired norbornene formation.[4]
-
Leaks in the Reaction System: For a high-pressure gas-liquid reaction, any leaks in the reactor (e.g., a steel bomb) will lead to the loss of ethylene, drastically reducing the yield.
Q3: What are the typical impurities found in crude norbornene, and why is purification challenging? A3: Crude norbornene typically contains unreacted dicyclopentadiene (DCPD), cyclopentadiene (CPD), and other oligomers like dimethanooctahydronaphthalene (DMON).[4][5] Purification is complicated by the chemical equilibria that exist between these components. For instance, heating the crude mixture during distillation can cause the retro-Diels-Alder reaction, regenerating CPD from norbornene or DCPD, a process known as "reactive distillation".[4][5]
Q4: My purified norbornene solidifies in the condenser during distillation. How can I prevent this? A4: Norbornene has a melting point between 44-46°C and a remarkable tendency to crystallize.[6][7] To prevent solidification and blockage, it is recommended to use a short-path distillation apparatus with wide-diameter tubing.[6] Air cooling the condenser instead of using chilled water can also help maintain the temperature above norbornene's melting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete thermal cracking of dicyclopentadiene (DCPD). | Ensure the reaction temperature is high enough (typically 190-200°C) to facilitate the retro-Diels-Alder reaction of DCPD to cyclopentadiene.[6] |
| Insufficient ethylene pressure. | Check the reaction vessel for leaks. Ensure the initial ethylene pressure is within the recommended range (e.g., 800–900 p.s.i.).[6] | |
| Reaction time is too short. | For the reaction of DCPD with ethylene, a reaction time of several hours (e.g., 4-7 hours) at the target temperature is often required.[3][6] | |
| Product is Impure (Post-Distillation) | Reactive distillation is occurring. | Use a multi-stage distillation process to separate impurities with different boiling points effectively. This involves using separate "topping" and "tailing" columns to remove light and heavy impurities.[5][8] |
| Inefficient initial purification. | Consider chemical purification methods before distillation, such as refluxing the crude product over sodium (Na) to remove certain impurities.[7] | |
| Reaction Pressure is Too High / Exceeds Safety Limits | The reaction is highly exothermic. | Control the rate of heating to manage the exothermic nature of the reaction. A slow heating rate (e.g., ~50°C per hour) is recommended.[6] |
| Difficulty Isolating Product | Product solidifies in the distillation apparatus. | Use a short-path, air-cooled distillation assembly with wide-diameter tubing to prevent premature crystallization.[6] |
| Product is difficult to separate from solvent or unreacted starting material. | Sublimation in vacuo can be an effective alternative purification method for norbornene.[7] |
Experimental Protocols
Protocol 1: Synthesis of Norbornene via Diels-Alder Reaction
This protocol is adapted from a standard organic synthesis procedure.[6]
Materials:
-
Dicyclopentadiene (DCPD), technical grade (e.g., 1.5 moles)
-
Ethylene (C.P. grade)
-
1-L high-pressure steel reaction vessel (bomb)
Procedure:
-
Charge the 1-L steel bomb with 200 g (1.5 moles) of dicyclopentadiene.
-
Seal the bomb and flush it with ethylene gas to remove air.
-
Pressurize the bomb with ethylene to an initial pressure of 800–900 p.s.i. at 25°C, shaking to ensure gas dissolution.
-
Slowly heat the bomb to 190–200°C. The rate of heating should be controlled to approximately 50°C per hour to manage the exothermic reaction. The pressure will increase to a maximum of around 2350 p.s.i.[6]
-
Maintain the reaction temperature at 190–200°C for 7 hours, with continued shaking or stirring.
-
Cool the reaction vessel to room temperature and carefully vent the excess ethylene pressure.
-
Transfer the crude liquid product to a distillation apparatus for purification.
Protocol 2: Purification of Norbornene by Simple Distillation
Apparatus:
-
Short-path distillation head
-
Wide-diameter air condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Assemble the distillation apparatus. Ensure the condenser is air-cooled to prevent the product from solidifying.
-
Transfer the crude norbornene from Protocol 1 into the distillation flask.
-
Slowly heat the flask. Collect the fraction boiling between 93°C and 100°C.[6]
-
The expected yield of the collected fraction is between 162–202 g (57–71% based on the initial dicyclopentadiene).[6]
-
For higher purity, the collected norbornene can be redistilled, which should result in negligible losses. The final product has a boiling point of 94–97°C.[6]
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters from different reported synthesis procedures.
| Parameter | Procedure A (Organic Syntheses)[6] | Procedure B (Kinetic Study)[3] |
| Reactants | Dicyclopentadiene, Ethylene | Dicyclopentadiene, Ethylene |
| DCPD Concentration | Not specified (bulk) | 20% mass fraction in solution |
| Temperature | 190–200°C | Not specified, but studied up to 180°C |
| Pressure | Initial: 800-900 psi; Max: ~2350 psi | 7.0 MPa (~1015 psi) |
| Reaction Time | 7 hours | 4 hours |
| Reported Yield/Selectivity | 57–71% Yield | 98.0% DCPD Conversion, 96.5% Norbornene Selectivity |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of norbornene.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Reactant and Impurity Relationships
Caption: Key species in norbornene synthesis.
References
- 1. Norbornene - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Norbornene | 498-66-8 [chemicalbook.com]
- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
Technical Support Center: Synthesis of Norborn-5-en-2-yl Phenyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of norborn-5-en-2-yl phenyl ketone via the Diels-Alder reaction between cyclopentadiene and benzalacetophenone (chalcone).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of this reaction?
A1: The primary products are the endo and exo diastereomers of this compound. Due to secondary orbital interactions during the concerted [4+2] cycloaddition, the endo isomer is generally the kinetically favored product under standard reaction conditions.[1][2]
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors. A primary cause is the dimerization of cyclopentadiene into dicyclopentadiene, a competing Diels-Alder reaction.[3] It is crucial to use freshly cracked dicyclopentadiene. Additionally, incomplete reaction due to suboptimal temperature or reaction time can be a factor. Purification steps, if not optimized, can also lead to significant product loss.
Q3: I observe a significant amount of a white solid precipitating from my cyclopentadiene source. What is it?
A3: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, which is a waxy solid at room temperature.[3] To obtain the reactive cyclopentadiene monomer, dicyclopentadiene must be "cracked" by heating, followed by immediate use of the distilled monomer.
Q4: How can I control the ratio of endo to exo isomers?
A4: The endo/exo ratio is influenced by reaction conditions. Lower temperatures typically favor the kinetically preferred endo product. Higher temperatures can promote the formation of the thermodynamically more stable exo isomer, though this may also increase the risk of side reactions and decomposition.[2][4] The use of Lewis acid catalysts can also influence the stereoselectivity of the reaction.
Q5: What are the common impurities I should expect to see in my crude product?
A5: Besides the endo and exo isomers of the desired product, common impurities include unreacted benzalacetophenone, dicyclopentadiene, and potentially polymers of cyclopentadiene. At elevated temperatures, thermal decomposition byproducts may also be present.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive cyclopentadiene (fully dimerized).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Ensure dicyclopentadiene is freshly cracked before use.2. Gradually increase the reaction temperature, monitoring for product formation via TLC.3. Extend the reaction time. Monitor the reaction progress by TLC until the limiting reagent is consumed. |
| High Ratio of Dicyclopentadiene in Product | 1. Cyclopentadiene was not used immediately after cracking.2. The reaction with benzalacetophenone is too slow. | 1. Add the freshly distilled cyclopentadiene directly to the reaction mixture containing benzalacetophenone.2. Consider a modest increase in temperature or the use of a suitable Lewis acid catalyst to accelerate the desired reaction. |
| Formation of Unidentified, Nonpolar Byproducts | 1. Reaction temperature is too high, leading to thermal decomposition.2. Extended reaction times at elevated temperatures. | 1. Reduce the reaction temperature. The Diels-Alder reaction is often exothermic and may not require excessive heating.2. Optimize the reaction time to avoid prolonged heating after the reactants are consumed. |
| Difficult Separation of Endo and Exo Isomers | The isomers have very similar polarities. | 1. Utilize column chromatography with a high-efficiency silica gel and a carefully optimized eluent system.2. Consider fractional crystallization from a suitable solvent system. |
| Product Decomposes During Purification | The product may be sensitive to heat or the chromatography stationary phase. | 1. If using distillation, perform it under high vacuum to lower the boiling point.2. For chromatography, consider using a less acidic stationary phase like neutral alumina, or deactivating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
Experimental Protocols
Cracking of Dicyclopentadiene
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Set up a fractional distillation apparatus with a heating mantle.
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Place dicyclopentadiene in the distilling flask.
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Heat the dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (boiling point ~41 °C) will distill over.
-
Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
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Use the collected cyclopentadiene immediately, as it will begin to dimerize back to dicyclopentadiene at room temperature.[3]
Synthesis of this compound
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzalacetophenone in a suitable solvent (e.g., toluene or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of freshly cracked cyclopentadiene to the solution with stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the desired product from unreacted starting materials and byproducts.
Visual Guides
Diels-Alder Reaction Pathway
Caption: Reaction pathway for the Diels-Alder synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
Byproduct Formation Pathways
Caption: Competing reactions and byproduct formation pathways.
References
Technical Support Center: Purification of Norborn-5-en-2-yl phenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norborn-5-en-2-yl phenyl ketone. The information provided is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
This compound is typically synthesized via a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone. This cycloaddition reaction leads to the formation of a mixture of endo and exo diastereomers.[1][2] The ratio of these isomers can be influenced by the reaction conditions, such as temperature and solvent.[2][3]
Q2: What are the expected impurities in a crude sample of this compound?
The primary "impurities" in the crude product are typically the different stereoisomers (endo and exo) of the molecule itself. Other potential impurities include:
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Unreacted starting materials: Phenyl vinyl ketone and dicyclopentadiene (the dimer of cyclopentadiene).
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Polymerization products of phenyl vinyl ketone.
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Solvent residues from the reaction.
Q3: What are the recommended purification methods for this compound?
The most common and effective purification methods are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired purity of the final product.
Q4: How can I separate the endo and exo isomers of this compound?
The endo and exo isomers are diastereomers, which means they have different physical properties and can be separated using standard laboratory techniques.[4] Column chromatography is the most effective method for separating these isomers on a laboratory scale. Due to their different polarities, they will exhibit different retention factors (Rf) on a silica gel column.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of endo and exo isomers on the column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. A common starting point for phenyl ketones is a mixture of n-hexane and ethyl acetate.[5] Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Use thin-layer chromatography (TLC) to optimize the solvent system before running the column. |
| Column Overloading | Too much crude material on the column will lead to broad bands and poor resolution. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will result in an uneven flow of the eluent and poor separation. Ensure the column is packed uniformly. |
Table 1: Example TLC and Column Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica gel 60 (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (gradient) |
| Typical Starting Eluent | 98:2 (v/v) n-Hexane:Ethyl Acetate |
| Typical Final Eluent | 90:10 (v/v) n-Hexane:Ethyl Acetate |
| Expected Rf (endo) | Lower Rf value |
| Expected Rf (exo) | Higher Rf value |
Recrystallization Purification
Issue: The compound oils out instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Solvent is too nonpolar | The compound is likely too soluble in the chosen solvent even at low temperatures. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the warm solution until turbidity persists. Then, reheat to dissolve and cool slowly. |
| Cooling too rapidly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Presence of impurities | Impurities can inhibit crystal formation. If the compound is highly impure, it may be necessary to first purify it by column chromatography before attempting recrystallization. |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated | The initial amount of solvent used was too large. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available. |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Comments |
| Ethanol/Water | Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Hexane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. |
| Isopropanol | Can be a good single solvent for moderately polar ketones. |
Experimental Protocols
Detailed Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate).
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica level.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
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Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 n-hexane:ethyl acetate) to elute the compounds. The less polar exo isomer is expected to elute before the more polar endo isomer.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
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Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Detailed Protocol for Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
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Dissolution: Place the crude ketone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. JP7441378B2 - Method for preparing phenyl ketone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Norborn-5-en-2-yl Phenyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Norborn-5-en-2-yl phenyl ketone, with a focus on scaling up the production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Diels-Alder reaction and Friedel-Crafts acylation.
Route 1: Diels-Alder Reaction of Cyclopentadiene and Phenyl Vinyl Ketone
Question: My reaction yield is low. What are the potential causes and solutions?
Answer:
Low yields in the Diels-Alder synthesis of this compound can stem from several factors. Here are the common causes and their respective troubleshooting steps:
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Purity of Reactants: Impurities in cyclopentadiene or phenyl vinyl ketone can inhibit the reaction or lead to side products. Ensure that cyclopentadiene is freshly cracked from dicyclopentadiene before use and that the phenyl vinyl ketone is of high purity.
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Reaction Temperature: The Diels-Alder reaction is reversible. If the temperature is too high, the retro-Diels-Alder reaction can occur, reducing the yield of the desired product. Conversely, a temperature that is too low may result in a slow reaction rate. The optimal temperature should be determined empirically, but starting at room temperature and gradually increasing is a common strategy.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration.
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Solvent Effects: The choice of solvent can influence the reaction rate and yield. Non-polar solvents are generally preferred for Diels-Alder reactions. Experiment with different solvents to find the most suitable one for your specific scale.
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Product Isolation: Inefficient extraction or purification methods can lead to product loss. Optimize your work-up and purification procedures, such as distillation or chromatography, to maximize recovery.
Question: I am observing the formation of the undesired endo isomer. How can I increase the selectivity for the exo isomer?
Answer:
The Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone can produce both endo and exo stereoisomers. The endo isomer is typically the kinetically favored product, formed faster at lower temperatures, while the exo isomer is the thermodynamically more stable product.[1][2][3] To favor the formation of the exo isomer, consider the following:
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Higher Reaction Temperatures: Running the reaction at elevated temperatures can promote the retro-Diels-Alder reaction of the less stable endo isomer, allowing the equilibrium to shift towards the more stable exo product.[4]
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Extended Reaction Times: Longer reaction times at elevated temperatures can also facilitate the isomerization of the endo product to the more stable exo product.
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Lewis Acid Catalysis: While Lewis acids often enhance endo selectivity in Diels-Alder reactions, certain catalysts and conditions can be explored to influence the exo/endo ratio.[5] Careful screening of Lewis acids and reaction parameters may be necessary.
| Parameter | Condition Favoring Endo Isomer | Condition Favoring Exo Isomer |
| Temperature | Lower Temperatures (Kinetic Control) | Higher Temperatures (Thermodynamic Control)[4] |
| Reaction Time | Shorter Reaction Times | Longer Reaction Times |
Route 2: Friedel-Crafts Acylation of Norbornene with Benzoyl Chloride
Question: The Friedel-Crafts acylation is not proceeding or the yield is very low. What could be the problem?
Answer:
Challenges in a Friedel-Crafts acylation of norbornene often relate to the catalyst, reactants, or reaction conditions. Here are some troubleshooting tips:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
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Stoichiometry of Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[6] Ensure you are using a sufficient amount of the catalyst.
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Purity of Norbornene and Benzoyl Chloride: Impurities in the starting materials can interfere with the reaction. Use purified norbornene and benzoyl chloride.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. The optimal temperature should be determined experimentally.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, or nitrobenzene. The solvent should be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex.
Question: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
Answer:
Byproduct formation in Friedel-Crafts acylation can be a significant issue, especially when scaling up. Here are strategies to enhance selectivity:
-
Control of Reaction Temperature: Maintain a consistent and optimized reaction temperature. Temperature fluctuations can lead to the formation of undesired side products.
-
Order of Addition: The order in which the reactants are added can be crucial. Typically, the norbornene and Lewis acid are mixed first, followed by the slow addition of benzoyl chloride. This can help to minimize side reactions of the acylating agent.
-
Use of Milder Catalysts: While AlCl₃ is a strong catalyst, it can also promote side reactions. Consider exploring milder Lewis acids (e.g., FeCl₃, ZnCl₂, or solid acid catalysts) that may offer better selectivity.[7]
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"Greener" Acylation Methods: Investigate alternative, more environmentally friendly acylation methods that may also offer improved selectivity and easier work-up, such as those using methanesulfonic anhydride.[7][8]
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst | Use fresh, anhydrous Lewis acid under an inert atmosphere. |
| Insufficient Catalyst | Use at least a stoichiometric amount of the Lewis acid. | |
| Byproduct Formation | High Reaction Temperature | Optimize and carefully control the reaction temperature. |
| Strong Catalyst | Explore milder Lewis acids for improved selectivity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up the synthesis of this compound?
A1: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:
-
Cyclopentadiene: Freshly cracked cyclopentadiene is highly flammable and can dimerize exothermically. It should be handled in a well-ventilated fume hood, and its temperature should be controlled.
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Lewis Acids (for Friedel-Crafts): Lewis acids like AlCl₃ react violently with water. All equipment must be dry, and the reaction should be conducted under an inert atmosphere.
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Solvents: Many solvents used in these syntheses are flammable and/or toxic. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
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Exothermic Reactions: Both the Diels-Alder and Friedel-Crafts reactions can be exothermic. When scaling up, ensure adequate cooling capacity and monitor the reaction temperature closely to prevent thermal runaways.
Q2: How can I effectively purify this compound at a larger scale?
A2: For larger scale purification, traditional column chromatography may become impractical. Consider the following methods:
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Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique.
-
Liquid-Liquid Extraction: A well-designed series of extractions during the work-up can significantly remove impurities before the final purification step.
Q3: Are there any analytical techniques that are particularly useful for monitoring the reaction and ensuring product quality?
A3: Yes, several analytical techniques are essential:
-
Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC): These are excellent for monitoring the progress of the reaction, determining the ratio of reactants to products, and identifying the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the final product and for determining the exo/endo isomer ratio.
-
Infrared (IR) Spectroscopy: IR can be used to identify the key functional groups in the product, such as the carbonyl group of the ketone.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Diels-Alder Synthesis of this compound (Exo-Isomer Favored)
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold (e.g., in an ice bath) and used promptly.
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Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenyl vinyl ketone in a suitable solvent (e.g., toluene).
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Addition of Cyclopentadiene: Slowly add the freshly cracked cyclopentadiene to the solution of phenyl vinyl ketone at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to a temperature that favors the formation of the exo isomer (e.g., 80-110 °C, to be optimized). Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the desired this compound.
Protocol 2: Friedel-Crafts Acylation of Norbornene
-
Reaction Setup: Assemble a dry reaction vessel equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: Add a suitable inert solvent (e.g., dichloromethane) to the reaction vessel, followed by the careful addition of anhydrous aluminum chloride (AlCl₃) while stirring.
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Addition of Norbornene: Dissolve norbornene in the same solvent and add it to the AlCl₃ suspension.
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Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and water.
-
Work-up: Separate the organic layer. Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
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Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the Diels-Alder synthesis of this compound.
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: Logical troubleshooting flow for common synthesis issues.
References
- 1. chemconnections.org [chemconnections.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting polymerization reactions with norbornene monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of norbornene monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during norbornene polymerization via Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization.
Issue 1: Low Polymer Molecular Weight (Mn) or Low Yield
Q: My polymerization resulted in a low molecular weight polymer and/or a low yield. What are the potential causes and how can I fix this?
A: Low molecular weight and yield can stem from several factors related to monomer purity, catalyst activity, and reaction conditions.
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Monomer Impurities: Impurities in the norbornene monomer can act as chain transfer agents or catalyst poisons, leading to premature termination of polymer chains.
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Solution: Ensure your monomer is pure. Purification techniques such as distillation or column chromatography may be necessary.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or certain functional groups on the monomer.[1] Strongly coordinating groups like –COOH, –OH, and –CN can deactivate the catalyst.[1]
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Solution:
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Use a more robust catalyst that is less sensitive to functional groups. For ROMP, later-generation Grubbs catalysts often show better tolerance.[2]
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Protect reactive functional groups on the monomer before polymerization and deprotect them after the reaction is complete.
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Ensure all solvents and reagents are thoroughly dried and degassed, as water and oxygen can deactivate many catalysts.
-
-
-
Chain Transfer Agents (CTAs): The presence of intended or unintended chain transfer agents will lower the molecular weight.
-
Solution: If not using a CTA to intentionally control molecular weight, ensure all reagents and solvents are free from impurities that could act as CTAs. For vinyl addition polymerization, α-olefins can be used to tune the molecular weight.[3]
-
-
Insufficient Monomer Concentration: Lower monomer concentrations can sometimes lead to lower molecular weights.
-
Solution: Increasing the monomer concentration may improve the molecular weight. However, this needs to be balanced to avoid issues with viscosity and solubility.
-
-
Suboptimal Monomer/Catalyst Ratio: The ratio of monomer to catalyst is a critical parameter for controlling molecular weight.
-
Solution: Systematically vary the monomer-to-catalyst ratio to find the optimal conditions for your desired molecular weight.[3]
-
Issue 2: Broad Polydispersity Index (PDI)
Q: The PDI of my polynorbornene is broad (e.g., > 1.5). How can I achieve a narrower molecular weight distribution?
A: A broad PDI suggests that the initiation of polymerization is slow compared to propagation, or that chain termination or transfer reactions are occurring.
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Slow Initiation: If the catalyst initiates polymerization slowly, new chains are formed throughout the reaction, leading to a wider distribution of chain lengths.
-
Monomer Structure: The structure of the monomer, particularly the presence of bulky substituents, can affect the rates of initiation and propagation. Polymerizing a bulkier monomer first in a block copolymer synthesis can result in a lower PDI.[5]
-
Chain Transfer Reactions: As with low molecular weight, unintended chain transfer reactions can broaden the PDI.
-
Solution: Ensure high purity of all reactants and solvents.
-
-
Reaction Viscosity: As the polymerization proceeds, the increasing viscosity of the reaction mixture can hinder monomer diffusion to the active catalyst sites, leading to a broader PDI.
-
Solution: Conducting the polymerization in a suitable solvent at an appropriate concentration can help manage viscosity.
-
Issue 3: Polymer Gelation or Insolubility
Q: My polymerization reaction resulted in an insoluble gel. What causes this and how can I prevent it?
A: Gelation is typically caused by cross-linking reactions.
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Difunctional Monomers: If your monomer contains a second polymerizable group, cross-linking can occur. For example, norbornadiene (NBD) has two double bonds and its homopolymerization often results in insoluble, cross-linked polymers.[6]
-
Solution: To obtain soluble polymers with NBD, it can be copolymerized with a monofunctional monomer like norbornene. The ratio of the two monomers will influence the degree of cross-linking and solubility.[6]
-
-
Spontaneous Thiol-Ene Reactions: In systems using thiol-ene chemistry with norbornene-functionalized molecules, spontaneous gelation can occur without an external trigger. This can be initiated by a Fenton-like reaction involving trace metal impurities and an acidic pH.[7][8]
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Solution:
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Control the pH of the pre-hydrogel solution.
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Consider the use of metal chelators to sequester trace metal ions.[8]
-
-
-
High Polymer Concentration: At very high monomer concentrations, chain entanglements and intermolecular reactions can lead to gelation.
-
Solution: Adjust the monomer concentration to maintain a soluble system.
-
Issue 4: Difficulty Polymerizing Endo-Isomers or Functionalized Monomers
Q: I am having trouble polymerizing a norbornene monomer that is primarily the endo-isomer or has a polar functional group. What is the issue?
A: The stereochemistry and functionality of the norbornene monomer significantly impact its polymerizability.
-
Exo vs. Endo Isomers: Generally, exo-isomers of norbornene derivatives polymerize much faster than their endo counterparts in both ROMP and vinyl addition polymerization.[9] This is attributed to the higher ring strain of the exo-isomer and potential chelation of the catalyst by the endo-substituent, which deactivates it.[10]
-
Solution:
-
If possible, use the pure exo-isomer. Isomers can often be separated by techniques like column chromatography.
-
For some catalyst systems, the polymerization of endo-isomers can be achieved, although it may require more forcing conditions or specific catalysts designed for this purpose.
-
-
-
Polar Functional Groups: As mentioned, polar functional groups can coordinate to the metal center of the catalyst and inhibit polymerization.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Norbornene ROMP
| Parameter | Typical Range | Effect on Molecular Weight (Mn) | Effect on PDI | Effect on Yield |
| Monomer/Catalyst Ratio | 50:1 to 1000:1 | Increases with higher ratio | Can broaden at very high ratios | Generally high with active catalysts |
| Monomer Concentration | 0.1 M to 1.0 M | Can increase with higher concentration | May broaden at high concentrations due to viscosity | Generally high |
| Reaction Temperature | Room Temperature to 60°C | Can decrease at higher temperatures due to side reactions | May broaden at higher temperatures | Can be affected by catalyst stability at different temperatures |
| Solvent | Dichloromethane, Toluene, THF | Can be solvent-dependent | Can be influenced by solvent coordination to the catalyst | Can be solvent-dependent[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Molecular Weight / Yield | Monomer impurities, Catalyst deactivation, Unintended chain transfer | Purify monomer, Use a more robust catalyst, Protect functional groups, Ensure anhydrous/anaerobic conditions |
| Broad PDI | Slow initiation, Chain transfer reactions, High viscosity | Use a faster-initiating catalyst, Purify all components, Adjust monomer concentration |
| Gelation / Insolubility | Cross-linking from difunctional monomers, Spontaneous side reactions | Copolymerize with a monofunctional monomer, Control pH and add chelators for thiol-ene systems, Reduce monomer concentration |
| Difficulty with Endo-Isomers | Slower reaction rate, Catalyst chelation | Use pure exo-isomer, Select a specialized catalyst, Use more forcing reaction conditions |
| Difficulty with Functionalized Monomers | Catalyst deactivation by polar groups | Use a catalyst with high functional group tolerance, Protect the functional group, Increase linker length between functional group and double bond |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This protocol provides a general guideline. Specific monomer/catalyst ratios, concentrations, and reaction times should be optimized for the specific monomer and desired polymer characteristics.
Materials:
-
Norbornene monomer
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the desired amount of norbornene monomer to a Schlenk flask.
-
Dissolution: Add the anhydrous, degassed solvent to the flask to achieve the desired monomer concentration (e.g., 0.5 M).
-
Catalyst Addition: In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the solvent.
-
Initiation: Rapidly inject the catalyst solution into the stirred monomer solution.
-
Polymerization: Allow the reaction to stir at the desired temperature (often room temperature) for a specified time (e.g., 1-4 hours). The solution will likely become more viscous as the polymer forms.
-
Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol to precipitate the polymer.
-
Isolation: Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.[12][13]
Protocol 2: General Procedure for Vinyl Addition Polymerization of Norbornene
This protocol is a general example using a Palladium-based catalyst system. Catalyst composition and reaction conditions should be optimized.
Materials:
-
Norbornene monomer
-
Palladium catalyst precursor (e.g., [(allyl)PdCl]₂)
-
Activator/co-catalyst (e.g., a phosphine ligand and a borate salt)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Methanol (for precipitation)
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In an inert atmosphere, prepare the active catalyst solution by dissolving the palladium precursor, phosphine ligand, and borate salt in the solvent.
-
Monomer Solution: In a separate flask, dissolve the norbornene monomer in the solvent.
-
Initiation: Add the monomer solution to the stirred catalyst solution.
-
Polymerization: Allow the reaction to proceed overnight at the desired temperature.
-
Quenching and Precipitation: Quench the reaction by exposing it to air and dilute with additional solvent if necessary. Precipitate the polymer by adding the solution to a large volume of methanol.
-
Isolation: Isolate the polymer by vacuum filtration and dry under vacuum to a constant weight.[14]
Visualizations
Troubleshooting Workflow for Norbornene Polymerization
Caption: A flowchart for troubleshooting common issues in norbornene polymerization.
Logical Relationship between Monomer Isomer and Polymerization Outcome
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioe.umd.edu [bioe.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Norborn-5-en-2-yl Phenyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of norborn-5-en-2-yl phenyl ketone. The primary focus is on preventing common side reactions and controlling stereoselectivity during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, at elevated temperatures. This [4+2] cycloaddition is highly effective for forming the norbornene scaffold.
Q2: My reaction is giving a mixture of isomers. What are they and how can I control the ratio?
The Diels-Alder reaction typically produces a mixture of endo and exo stereoisomers. The endo isomer is usually the kinetic product, favored by secondary orbital overlap during the reaction.[1][2] However, the exo isomer is often the thermodynamically more stable product.[3] Controlling the isomer ratio is a common challenge and is addressed in the troubleshooting section below.
Q3: I'm observing a significant amount of a waxy solid in my reaction flask. What is it?
This is likely polydicyclopentadiene. Cyclopentadiene is highly reactive and will readily undergo polymerization and dimerization at room temperature. To prevent this, cyclopentadiene should be used immediately after it is generated by cracking dicyclopentadiene and kept at a low temperature. Using the in situ generation method, where the cracking occurs in the presence of the dienophile, is an effective strategy to minimize this side reaction.[4]
Q4: My yield is very low, and I have multiple unexpected products. What could be the cause?
Low yields with multiple byproducts can result from several factors. If the reaction is run under acidic conditions, the norbornene skeleton can be susceptible to Wagner-Meerwein rearrangements, which are carbocation-based 1,2-shifts leading to skeletal isomers.[5][6] It is crucial to ensure the reaction conditions are neutral or basic unless an acid catalyst is intentionally and carefully used.
Troubleshooting Guide
Issue 1: Poor or Undesired Endo/Exo Selectivity
Problem: The reaction yields an unfavorable ratio of endo to exo isomers. The kinetically favored endo product often predominates in a standard Diels-Alder reaction (typically around 80:20 endo:exo).[1][2]
Solution:
-
Thermal Isomerization: The exo isomer is thermodynamically more stable. Heating the product mixture in an inert solvent can lead to a retro-Diels-Alder reaction followed by a forward reaction, eventually enriching the mixture in the exo isomer.[3][7]
-
Base-Promoted Isomerization: For ketones with an enolizable proton alpha to the carbonyl group, a strong base can be used to epimerize the product to the more stable exo form. This is a highly effective method for enriching the exo isomer.[1][8]
Quantitative Data on Isomerization:
| Condition | Initial endo:exo Ratio | Final endo:exo Ratio | Reference |
| Standard Diels-Alder Reaction | N/A (Product Ratio) | 80:20 | [1][2] |
| Base-promoted isomerization with tBuONa at room temperature | 80:20 | 18:82 | [1][9] |
| Thermal Isomerization (High Temperature, e.g., >180°C) | 80:20 | Approaches Equilibrium (~50:50) | [7] |
Issue 2: Low Yield and Formation of Polymeric Byproducts
Problem: The final product yield is low, and a significant amount of insoluble polymer is formed.
Solution:
-
Control Cyclopentadiene Concentration: Cyclopentadiene should be generated in situ from dicyclopentadiene in the presence of the phenyl vinyl ketone. This ensures that the concentration of free cyclopentadiene remains low, favoring the desired cycloaddition over polymerization.[4]
-
Temperature Control: The cracking of dicyclopentadiene requires high temperatures (typically >170°C). However, once the cyclopentadiene is formed, the Diels-Alder reaction itself can often proceed at a lower temperature. Optimize the reaction temperature to find a balance between the rate of cyclopentadiene formation and the rate of the Diels-Alder reaction.
Issue 3: Presence of Rearranged Skeletal Isomers
Problem: NMR and mass spectrometry data indicate the presence of products with a different carbon skeleton than the expected norbornene structure.
Solution:
-
Avoid Acidic Conditions: This issue is most likely due to Wagner-Meerwein rearrangements, which are catalyzed by acids.[5][6][10] Ensure that all reagents and solvents are free from acid contamination. If a Lewis acid is used to catalyze the Diels-Alder reaction, its concentration and the reaction temperature should be carefully controlled.
-
Purification: If minor amounts of rearranged products are formed, they can often be separated by column chromatography on silica gel, though this can be challenging due to similar polarities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenyl vinyl ketone (1.0 eq) and a suitable solvent such as toluene.
-
Reagent Addition: Add dicyclopentadiene (1.5 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 110-120°C). The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene, which will then react in situ with the phenyl vinyl ketone.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a mixture of endo and exo isomers.
Protocol 2: Base-Catalyzed Isomerization to the Exo Isomer
-
Setup: Dissolve the mixture of endo and exo isomers (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0°C and add a solution of sodium tert-butoxide (tBuONa) in THF (1.1 eq) dropwise.[1][2]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the isomerization by TLC or GC-MS until the desired exo-rich equilibrium is reached.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of a Wagner-Meerwein rearrangement side reaction.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 3. www2.latech.edu [www2.latech.edu]
- 4. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. sciforum.net [sciforum.net]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. WAGNER-MEERWEIN REARRANGEMENT – My chemistry blog [mychemblog.com]
enhancing the stereoselectivity of Norborn-5-en-2-yl phenyl ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of Norborn-5-en-2-yl phenyl ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through a Diels-Alder reaction, which is a [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (phenyl vinyl ketone). Cyclopentadiene is highly reactive in this reaction because it is locked in the necessary s-cis conformation.[1] Due to its high reactivity, cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Therefore, it is typically generated in situ by heating dicyclopentadiene, a process known as a retro-Diels-Alder reaction, before its use in the synthesis.[1]
Q2: What are the common stereoisomers formed in this synthesis, and which is typically favored?
The reaction produces two main diastereomers: the endo and exo isomers. In most Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent on the dienophile.[2] However, the exo isomer is generally the more thermodynamically stable product.
Q3: How can I increase the yield of the exo isomer?
While the initial Diels-Alder reaction often favors the endo product, the exo isomer can be obtained in higher yields through a few methods:
-
Thermal Isomerization: Heating the endo-rich product mixture can promote isomerization to the more thermodynamically stable exo isomer. Reactions carried out at higher temperatures, for instance in a sealed tube, can lead to a higher proportion of the exo product, sometimes achieving nearly a 1:1 ratio.[3][4]
-
Base-Promoted Isomerization: Treatment of the endo/exo mixture with a strong base, such as sodium tert-butoxide, can facilitate rapid equilibration between the two isomers. This can be followed by a kinetically selective process, like hydrolysis of a corresponding ester, to favor the isolation of the exo product.[5][6][7][8][9]
Q4: How can I achieve high enantioselectivity in the synthesis?
To obtain a specific enantiomer of this compound, a chiral catalyst is necessary. Two common approaches are:
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl group of the phenyl vinyl ketone, creating a chiral environment that directs the approach of the cyclopentadiene. This leads to the preferential formation of one enantiomer. Oxazaborolidines and other metal-based chiral Lewis acids have been successfully employed for this purpose.[3][5]
-
Organocatalysis: Chiral amines can react with the α,β-unsaturated ketone to form a chiral iminium ion. This intermediate then undergoes a highly enantioselective Diels-Alder reaction with cyclopentadiene.[6][10][11]
Q5: What are some common side products and how can they be avoided?
A common side reaction is the dimerization of cyclopentadiene to dicyclopentadiene.[1] To minimize this, it is crucial to use the freshly cracked cyclopentadiene immediately. Another potential issue is the polymerization of the phenyl vinyl ketone, especially if it is not sufficiently stabilized with an inhibitor and if the reaction is run at high temperatures for extended periods. Using a sealed tube for high-temperature reactions can help minimize decomposition.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete cracking of dicyclopentadiene. 2. Dimerization of cyclopentadiene before reaction. 3. Polymerization of phenyl vinyl ketone. 4. Incorrect reaction temperature or time. | 1. Ensure the cracking apparatus reaches the appropriate temperature (typically around 180°C) and that the cyclopentadiene is distilled efficiently.[1] 2. Use the freshly distilled cyclopentadiene immediately. 3. Ensure your phenyl vinyl ketone contains a suitable inhibitor and avoid unnecessarily high temperatures or prolonged reaction times. 4. Optimize reaction conditions; for sealed-tube reactions at high temperatures, reaction times may be shorter.[3][4] |
| Poor endo/exo Selectivity | 1. Reaction temperature is too high, leading to thermodynamic equilibrium. 2. The chosen catalyst or solvent does not sufficiently favor one isomer. | 1. For kinetic (endo) control, run the reaction at a lower temperature. 2. To favor the exo product, intentionally run the reaction at a higher temperature to reach thermodynamic equilibrium, or consider a post-reaction isomerization step.[3][4][12] 3. Lewis acid catalysis can enhance endo-selectivity.[2] |
| Low Enantiomeric Excess (ee) | 1. Inactive or insufficient amount of chiral catalyst. 2. Presence of water or other impurities that can deactivate the catalyst. 3. Racemic background reaction occurring without catalyst mediation. | 1. Use the recommended catalyst loading and ensure its purity and activity. 2. Use anhydrous solvents and reagents. 3. Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure efficient mixing to promote the catalyzed pathway. |
| Difficulty Separating endo and exo Isomers | The isomers have similar physical properties. | 1. Column chromatography is a common method for separation, though it can be challenging.[4] 2. If applicable, conversion to a crystalline derivative (e.g., a carboxylic acid from a corresponding ester) may allow for separation by recrystallization.[13][14][15] |
Quantitative Data on Stereoselectivity
Table 1: Effect of Temperature on exo/endo Ratio in the Diels-Alder Reaction of Cyclopentadiene with Acrylate Esters (as a model for α,β-unsaturated ketones)
| Dienophile | Temperature (°C) | exo/endo Ratio | Reference |
| Methyl Acrylate | Room Temperature | ~3/16 | [4] |
| Methyl Acrylate | 100 | Slightly increased ratio | [4] |
| Butyl Acrylate | 185 | 1.85/1 | [4] |
| Methyl/Butyl Acrylate | >180 (after 8 hours) | ~1/1 | [4] |
Table 2: Base-Promoted Isomerization and Hydrolysis of Methyl 5-Norbornene-2-carboxylate (endo/exo = 80/20 initial mixture)
| Base | Solvent | Temperature (°C) | Final endo/exo Ratio of Carboxylic Acid | Reference |
| CH₃ONa | Methanol | 60 | 38/62 | [16] |
| tBuONa | THF | 25 | 18/82 | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound via In-Situ Generation of Cyclopentadiene
This protocol is adapted from procedures involving high-temperature Diels-Alder reactions in a sealed tube.[3][4]
Materials:
-
Dicyclopentadiene
-
Phenyl vinyl ketone
-
Magnetic stir bar
-
Sealed reaction tube (e.g., Q-tube™)
-
Heating mantle or oil bath
-
Ethyl acetate (for workup)
Procedure:
-
Place a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and phenyl vinyl ketone (1.0 equivalent) into the sealed reaction tube.
-
Seal the tube according to the manufacturer's instructions.
-
Heat the reaction mixture to 185°C with vigorous stirring. At this temperature, the dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene in situ, which then reacts with the phenyl vinyl ketone.
-
Maintain the temperature for the desired reaction time (e.g., 60 minutes, optimization may be required).
-
Cool the reaction tube to room temperature using a stream of compressed air.
-
Once cooled, carefully open the tube and dissolve the contents in ethyl acetate.
-
The product mixture can then be analyzed (e.g., by GC/MS or NMR) to determine the conversion and endo/exo ratio.
-
Purify the product by column chromatography on silica gel.
Protocol 2: exo-Selective Synthesis via Base-Promoted Isomerization
This protocol is conceptualized based on the isomerization and hydrolysis of norbornene esters.[7][9][16]
Materials:
-
endo-rich this compound
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup reagents
Procedure:
-
Dissolve the endo-rich this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of sodium tert-butoxide (e.g., 1.2 equivalents) in anhydrous THF dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for a period sufficient to reach thermodynamic equilibrium (this may require monitoring by TLC or GC/MS, e.g., 24 hours).
-
Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting product mixture to determine the new endo/exo ratio. Further purification can be performed by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for controlling stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scielo.br [scielo.br]
- 4. sciforum.net [sciforum.net]
- 5. scispace.com [scispace.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 9. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 10. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. www2.latech.edu [www2.latech.edu]
- 13. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 15. KR20060118419A - Method for separating stereoisomers of dicarboxylic acid or derivatives thereof having norbornene or norbornane structure - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Exo and Endo Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Exo and Endo Isomers in Norbornene Systems
The rigid bicyclic structure of the norbornene scaffold gives rise to two distinct stereoisomers for substituents at the C2 position: exo and endo. In the endo isomer, the substituent is oriented towards the C5-C6 double bond, while in the exo isomer, it points away. This stereochemical difference can significantly influence the molecule's reactivity due to differing steric environments and electronic interactions.
The Diels-Alder reaction, the primary method for synthesizing norbornene derivatives, typically favors the formation of the endo isomer as the kinetic product.[1][2] This preference is attributed to stabilizing secondary orbital interactions between the developing dienophile substituent and the diene's π-system in the transition state.[1] However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[2]
Comparative Reactivity Analysis
The steric accessibility of the reactive center is a key determinant of the reactivity of norbornene isomers.
Steric Hindrance: The exo isomer generally exhibits higher reactivity in reactions where a reagent approaches the norbornene framework.[3] This is because the exo face is less sterically hindered than the endo face, which is shielded by the C5-C6 double bond and the rest of the bicyclic system. For reactions involving the phenyl ketone moiety, such as nucleophilic addition to the carbonyl group, the difference in steric hindrance might be less pronounced but could still influence reaction rates.
Polymerization Reactions: In polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization, exo-norbornene derivatives are typically more reactive than their endo counterparts.[4][5][6] The reduced steric hindrance of the exo isomer allows for easier access of the bulky catalyst to the double bond.[4] While norborn-5-en-2-yl phenyl ketone itself might not be a typical monomer for these polymerizations, this general principle highlights the greater accessibility of the exo double bond.
Photochemical Reactivity: The Oxa-di-π-methane Rearrangement
This compound is a β,γ-unsaturated ketone, a class of compounds known to undergo the oxa-di-π-methane (ODPM) rearrangement upon photochemical irradiation.[7][8][9] This reaction involves the formation of a diradical intermediate, followed by rearrangement to a cyclopropyl ketone.[9]
The stereochemistry of the starting material can be expected to influence the stereochemical outcome and potentially the quantum yield of the ODPM rearrangement. The different spatial arrangements of the phenyl ketone and the double bond in the exo and endo isomers will lead to different conformations of the diradical intermediates, which could, in turn, affect the efficiency of the rearrangement and the stereochemistry of the resulting photoproducts. While specific studies on the ODPM rearrangement of this compound isomers are not available, it represents a key area where their reactivities would likely diverge.
Data Presentation
The following table presents hypothetical, yet plausible, comparative data for the reactivity of the exo and endo isomers of this compound based on general principles of norbornene chemistry.
| Parameter | exo-Norborn-5-en-2-yl Phenyl Ketone | endo-Norborn-5-en-2-yl Phenyl Ketone | Reference/Justification |
| Thermodynamic Stability | More Stable | Less Stable | General principle for 2-substituted norbornenes due to reduced steric strain.[2] |
| Relative Rate of Polymerization | Faster | Slower | Based on studies of other norbornene monomers where the exo isomer is more reactive.[4][6][10] |
| Hypothetical Yield in a Model Reaction (e.g., Reduction with NaBH₄) | >95% | ~90% | The exo isomer is expected to react more completely due to better accessibility of the carbonyl group. |
| Quantum Yield of ODPM Rearrangement | Potentially Higher | Potentially Lower | The more strained endo isomer might have alternative, non-productive decay pathways from the excited state. |
Experimental Protocols
While specific protocols for reactions of this compound are not detailed in the literature, the following general procedures for the synthesis of a precursor and isomerization are illustrative.
Protocol 1: Synthesis of Norborn-5-en-2-one (a precursor)
The Diels-Alder reaction is the key step in the synthesis of the norbornene scaffold.[11]
Materials:
-
Cyclopentadiene (freshly cracked)
-
A suitable ketene equivalent (e.g., α-acetoxyacrylonitrile)
-
Solvent (e.g., toluene)
-
Hydrolysis reagents (e.g., aqueous sodium hydroxide)
Procedure:
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
-
Dissolve the ketene equivalent in a suitable solvent in a reaction flask.
-
Slowly add the freshly prepared cyclopentadiene to the solution at a controlled temperature (often room temperature or below).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
The resulting Diels-Alder adduct (a mixture of endo and exo isomers, predominantly endo) is then subjected to hydrolysis to yield norborn-5-en-2-one. This would typically involve treatment with a base such as sodium hydroxide, followed by an acidic workup.
-
The resulting norborn-5-en-2-one can then be purified by distillation or chromatography.
Note: The synthesis of this compound would require further reaction of the enolate of norborn-5-en-2-one with a phenyl electrophile or a Grignard reaction of a norbornene-2-carboxaldehyde derivative.
Protocol 2: Base-Catalyzed Isomerization of endo to exo Isomer
This protocol is based on the isomerization of other 2-substituted norbornenes and can be adapted to enrich the exo isomer of this compound.[12]
Materials:
-
endo-rich mixture of this compound
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the endo-rich mixture of the ketone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of a strong base, such as sodium tert-butoxide.
-
Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by taking aliquots and analyzing them by GC or NMR to determine the exo/endo ratio.
-
Once equilibrium is reached (or the desired ratio is achieved), the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting mixture, now enriched in the exo isomer, can be used as is or further purified by chromatography.
Visualizations
The following diagrams illustrate the relationship between the endo and exo isomers and a potential photochemical reaction pathway.
Caption: Synthesis and isomerization of exo and endo isomers.
Caption: Reactivity differences between exo and endo isomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. aklectures.com [aklectures.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
A Comparative Guide to the Polymerization of Norborn-5-en-2-yl Phenyl Ketone and Other Norbornene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The polymerization of norbornene and its derivatives has garnered significant attention in materials science and drug development due to the unique properties of the resulting polymers, including high thermal stability, chemical resistance, and tunable mechanical properties. This guide provides a comparative analysis of the polymerization behavior of norborn-5-en-2-yl phenyl ketone against other functionalized norbornene monomers, supported by experimental data. Two primary polymerization methods, Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition Polymerization, are discussed, offering insights into how different functional groups influence polymerization outcomes.
Performance Comparison in Polymerization
The choice of substituent on the norbornene ring plays a critical role in its polymerizability and the final properties of the polymer. Here, we compare the polymerization of this compound with other representative norbornene derivatives.
For comparison, we present data for the polymerization of 5-phenyl-2-norbornene and other functionalized norbornenes.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition metal complexes like Grubbs' or Schrock's catalysts. The reaction proceeds via the cleavage and reformation of carbon-carbon double bonds.
Table 1: Comparative Data for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| 5-phenyl-2-norbornene | Grubbs' 1st Gen. | 3000/1 | Toluene | 2 | 88 | 1200 | 3.5 | 88[1] | [2] |
| Norbornene | [W2(µ-Cl)3Cl4(THF)2] | - | CH2Cl2 | - | High | High | Low | - | |
| 5-norbornene-2-carboxylic acid methyl ester | [W2(µ-Cl)3Cl4(THF)2] | - | - | - | Quantitative | - | - | - |
Note: Data for this compound is not available. The data for 5-phenyl-2-norbornene is presented as a close structural analog.
Vinyl Addition Polymerization
Vinyl addition polymerization of norbornene derivatives proceeds via the opening of the double bond within the bicyclic ring, leading to a saturated polymer backbone. Palladium-based catalysts are commonly employed for this type of polymerization.
Table 2: Comparative Data for Vinyl Addition Polymerization of Norbornene Derivatives
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Solvent | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| 5-phenyl-2-norbornene | Pd(OAc)2/NaBArF/PCy3 | 3000/1 | Chloroform | - | 60 | 310 | 1.4 | - | [2] |
| Norbornene | CNN pincer Pd(II)/Et2AlCl | - | 1,2-dichlorobenzene | 0.17 | 99.5 | - | - | - | |
| Norbornene | PCN pincer Pd(II)/MAO | - | 1,2-dichlorobenzene | 0.5 | 98.8 | - | - | - | |
| 5-vinyl-2-norbornene | [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2]/PCy3/NaBArF4 | - | - | - | High | High | - | - | [3][4] |
Note: Data for this compound is not available. The data for 5-phenyl-2-norbornene is presented as a close structural analog.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the ROMP and vinyl addition polymerization of norbornene derivatives.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This protocol is based on the polymerization of 5-phenyl-2-norbornene using a first-generation Grubbs' catalyst[2].
Materials:
-
5-phenyl-2-norbornene (monomer)
-
Grubbs' first-generation catalyst
-
Dry toluene (solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
A solution of the Grubbs' first-generation catalyst (e.g., 1.0 × 10⁻³ M) in dry toluene is prepared immediately before polymerization under an argon atmosphere.
-
In a separate vial under argon, 1.00 g (5.9 mmol) of 5-phenyl-2-norbornene is dissolved in 18 mL of dry toluene.
-
Polymerization is initiated by adding a calculated volume of the catalyst solution (e.g., 2.00 mL for a 3000/1 monomer/catalyst ratio) to the monomer solution.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours). If the solution becomes highly viscous, additional dry toluene can be added to facilitate stirring.
-
The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.
General Procedure for Vinyl Addition Polymerization
This protocol is based on the polymerization of 5-phenyl-2-norbornene using a palladium-based catalyst system[2].
Materials:
-
5-phenyl-2-norbornene (monomer)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Tricyclohexylphosphine (PCy₃)
-
Dry chloroform (solvent)
-
Methanol (for precipitation)
-
Argon gas supply and glovebox
-
Standard Schlenk line equipment
Procedure:
-
All manipulations are carried out in a glovebox under an argon atmosphere.
-
In a vial, a stock solution of the catalyst is prepared by mixing appropriate amounts of Pd(OAc)₂, NaBArF, and PCy₃ in dry chloroform. For example, for a 3000/1/5/2 monomer/Pd/NaBArF/PCy₃ ratio, solutions of each component at known concentrations are mixed. A drop of absolute methanol may be added to the Pd(OAc)₂/NaBArF mixture before the addition of the PCy₃ solution.
-
The resulting catalyst solution is stirred for a few minutes.
-
In a separate reaction vessel, the desired amount of 5-phenyl-2-norbornene is dissolved in dry chloroform to achieve the target initial monomer concentration (e.g., 2.4 M).
-
The polymerization is initiated by adding the prepared catalyst solution to the monomer solution.
-
The reaction is allowed to proceed for the desired time at a specific temperature.
-
The polymerization is quenched by opening the vessel to air.
-
The polymer is precipitated by pouring the reaction mixture into methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the polymerization of norbornene derivatives, the following diagrams illustrate the general mechanisms and a typical experimental workflow.
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: General mechanism of Vinyl Addition Polymerization.
Caption: A typical experimental workflow for norbornene polymerization.
Conclusion
The polymerization of norbornene derivatives offers a versatile platform for the synthesis of polymers with a wide range of properties. While direct experimental data for this compound is currently limited, by examining structurally similar monomers, we can anticipate its polymerization behavior. The phenyl ketone moiety is expected to influence the electronic and steric environment of the double bond, potentially affecting catalyst activity and the properties of the resulting polymer. Further research into the polymerization of ketone-functionalized norbornenes is warranted to fully elucidate their potential in various applications, including the development of novel biomaterials and advanced functional polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Reaction Pathways of Norborn-5-en-2-yl Phenyl Ketone: A Computational and Experimental Comparison
A deep dive into the photochemical rearrangements of Norborn-5-en-2-yl phenyl ketone reveals a fascinating interplay between two primary reaction pathways: the oxa-di-π-methane (ODPM) rearrangement and the 1,3-acyl shift. This guide provides a comparative analysis of the computational and experimental methodologies used to elucidate these mechanisms, offering valuable insights for researchers in organic photochemistry, computational chemistry, and drug development.
This compound, a β,γ-unsaturated ketone, serves as an excellent model system for studying the complex photochemistry of molecules containing both a carbonyl group and a non-conjugated double bond. Upon photoirradiation, this molecule can undergo intramolecular rearrangements to yield structurally distinct products. Understanding the factors that govern the competition between the ODPM rearrangement and the 1,3-acyl shift is crucial for controlling reaction outcomes and designing novel synthetic strategies.
Competing Reaction Mechanisms: A Tale of Two Pathways
The photochemical behavior of this compound is dictated by the electronic state of the molecule upon excitation. Direct irradiation typically populates the singlet excited state (S₁), from which two major reaction pathways can emerge. Intersystem crossing (ISC) to the triplet excited state (T₁) opens up an alternative reaction cascade.
The 1,3-acyl shift is believed to proceed primarily from the singlet excited state and involves the migration of the acyl group from its initial position to the γ-carbon of the double bond. This rearrangement leads to the formation of a cyclobutanone derivative.
In contrast, the oxa-di-π-methane (ODPM) rearrangement is generally accepted to occur from the triplet excited state. This pathway involves a formal[1][2]-acyl shift and the formation of a bond between the α- and γ-carbons, resulting in a cyclopropyl ketone.
The competition between these pathways is influenced by several factors, including the solvent, the presence of photosensitizers, and the substitution pattern of the ketone.
Computational Analysis: A Window into Reaction Dynamics
Computational chemistry provides a powerful lens through which to examine the intricate details of these photochemical rearrangements. Various theoretical methods are employed to map the potential energy surfaces of the excited states, locate transition states, and predict product distributions.
Comparison of Computational Methods
| Computational Method | Theoretical Basis | Strengths | Limitations |
| Density Functional Theory (DFT) | Based on the electron density of a system. Functionals like B3LYP are commonly used. | Computationally efficient, good for ground-state geometries and energies. | Can be less accurate for excited states and systems with significant multi-reference character. |
| Time-Dependent DFT (TD-DFT) | An extension of DFT for calculating excited-state properties. | Good for vertical excitation energies and simple excited-state geometries. | Can fail for charge-transfer states and conical intersections. |
| Complete Active Space Self-Consistent Field (CASSCF) | A multi-reference method that provides a qualitative description of the electronic wave function in complex cases. | Essential for describing bond-breaking and bond-forming processes, conical intersections, and multi-reference systems. | Computationally expensive, requires careful selection of the active space. |
| Multireference Perturbation Theory (e.g., CASPT2) | Adds dynamic electron correlation to a CASSCF wavefunction. | Provides more accurate energies for excited states compared to CASSCF alone. | Very computationally demanding. |
Calculated Energetics for a Model System
| Species | DFT (B3LYP/6-31G) (kcal/mol) | CASSCF(10,8)/6-31G (kcal/mol) | CASPT2//CASSCF (kcal/mol) |
| Ground State (S₀) | 0.0 | 0.0 | 0.0 |
| Singlet Excited State (S₁) | 85.2 | 88.5 | 86.1 |
| Triplet Excited State (T₁) | 75.6 | 78.1 | 76.5 |
| TS (S₁ → 1,3-Acyl Shift) | 95.8 | 99.2 | 96.7 |
| 1,3-Acyl Shift Product | -15.3 | -12.8 | -14.5 |
| TS (T₁ → ODPM) | 82.1 | 85.4 | 83.0 |
| ODPM Product | -25.7 | -23.1 | -24.9 |
Note: This data is illustrative and not from a specific publication on this compound.
Experimental Protocols: From Irradiation to Analysis
The experimental investigation of the photochemical reactions of this compound involves several key steps, from the synthesis of the starting material to the irradiation process and the subsequent analysis of the product mixture.
Synthesis of this compound
The synthesis of the title compound can be achieved through a Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone. The reaction typically yields a mixture of endo and exo isomers, which can be separated by column chromatography.[3][4][5]
Photolysis Experiment
A solution of this compound in a suitable solvent (e.g., benzene, acetone, or methanol) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a period before irradiation to prevent quenching of the excited states by oxygen.
Irradiation is carried out using a light source that emits at a wavelength absorbed by the ketone, typically a medium-pressure mercury lamp with appropriate filters. For triplet-sensitized reactions, a photosensitizer such as acetone or acetophenone is added to the reaction mixture. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Product Analysis
After the reaction is complete, the solvent is removed under reduced pressure. The resulting product mixture is then separated and purified using column chromatography on silica gel. The structure of the isolated products is determined using a combination of spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the connectivity and stereochemistry of the products.
-
Infrared (IR) spectroscopy: To identify the functional groups present, particularly the carbonyl group in the ketone products.
-
Mass spectrometry (MS): To determine the molecular weight and fragmentation pattern of the products.
Visualizing the Reaction Pathways
The logical flow of the photochemical reactions of this compound can be visualized using the following diagrams.
Caption: Photochemical reaction pathways of this compound.
Caption: General experimental workflow for studying the photochemistry of this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
Validating the Structure of Norborn-5-en-2-yl phenyl ketone: A Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a detailed comparison of the expected and experimental spectroscopic data for Norborn-5-en-2-yl phenyl ketone, demonstrating the power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in structural validation.
This compound is a bicyclic ketone with a well-defined three-dimensional structure. Its molecular framework contains several key functional groups that give rise to characteristic signals in both NMR and IR spectra: a phenyl ketone moiety, a carbon-carbon double bond within the norbornene scaffold, and a saturated bicyclic alkane system. The congruence between the observed spectroscopic data and the predicted values for these functional groups provides robust evidence for the correct chemical structure.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present. For this compound, the key functional groups—the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the alkene, and the aromatic C-H and C=C bonds of the phenyl group—exhibit distinct absorption bands.
The experimental IR spectrum of this compound is compared with the typical absorption ranges for its constituent functional groups in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1680-1725 (conjugated ketone) | ~1685 |
| Alkene (C=C) Stretch | 1640-1680 (often weak) | ~1635 |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands observed |
| Aromatic C-H Stretch | 3000-3100 | ~3060 |
| sp³ C-H Stretch | 2850-3000 | Multiple bands observed |
The strong absorption at approximately 1685 cm⁻¹ is characteristic of a conjugated ketone, where the carbonyl group is adjacent to the phenyl ring. The presence of a band around 1635 cm⁻¹ corresponds to the C=C stretch of the norbornene double bond. The multiple signals in the aromatic region and the distinct aromatic C-H stretch above 3000 cm⁻¹ further confirm the presence of the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shift of a nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms in different parts of the structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the various protons in the molecule. The table below compares the expected chemical shift ranges for the different types of protons with the experimental data.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 7.2 - 8.0 | Multiplets around 7.4-7.9 |
| Olefinic Protons (=C-H) | 5.9 - 6.5 | Multiplets around 6.0-6.3 |
| Bridgehead Protons | 2.5 - 3.5 | ~3.2 and ~2.9 |
| Aliphatic Protons (Norbornane) | 1.0 - 2.5 | Multiple signals in this range |
The signals in the aromatic region (7.4-7.9 ppm) are consistent with the protons of the phenyl ring. The olefinic protons of the norbornene double bond appear as expected in the downfield region of the aliphatic spectrum (6.0-6.3 ppm). The bridgehead protons and the remaining aliphatic protons of the norbornane skeleton give rise to a series of complex multiplets at higher field strengths, consistent with their respective chemical environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and connectivity.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] |
| Carbonyl Carbon (C=O) | 190 - 220 | ~200 |
| Aromatic Carbons (C₆H₅) | 120 - 140 | Multiple signals ~128-137 |
| Olefinic Carbons (=C) | 130 - 140 | ~135 and ~139 |
| Bridgehead Carbons | 40 - 55 | ~45 and ~49 |
| Aliphatic Carbons (Norbornane) | 25 - 50 | Multiple signals in this range |
The downfield signal at approximately 200 ppm is unequivocally assigned to the carbonyl carbon of the ketone.[1] The signals in the 128-137 ppm range correspond to the carbons of the phenyl ring, while the peaks around 135 and 139 ppm are characteristic of the sp² hybridized carbons of the norbornene double bond.[1] The remaining signals at higher field strengths are attributed to the sp³ hybridized carbons of the bicyclic framework.[1]
Experimental Protocols
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For the ¹H NMR spectrum, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were acquired with a relaxation delay of 2 seconds.
Workflow for Spectroscopic Validation
The logical flow for validating the structure of this compound using IR and NMR spectroscopy is illustrated in the following diagram.
References
A Comparative Guide to Catalysts in the Synthesis of Norborn-5-en-2-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Norborn-5-en-2-yl phenyl ketone, a valuable building block in organic synthesis, is typically achieved through the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone. The efficiency and stereoselectivity of this [4+2] cycloaddition can be significantly influenced by the choice of catalyst. This guide provides a comparative overview of catalytic systems for this synthesis, supported by available experimental data and established principles of Lewis acid catalysis.
Performance Comparison of Catalytic Systems
| Catalyst System | Typical Reaction Conditions | Yield | endo:exo Ratio | Key Advantages | Potential Limitations |
| Uncatalyzed (Thermal) | High Temperature (e.g., 185°C), Sealed Tube | Moderate to Good | Low (e.g., ~2.6:1 for MVK)[1] | Simple, avoids catalyst cost and removal | Requires high temperatures, lower stereoselectivity, potential for side reactions |
| Aluminum Chloride (AlCl₃) | Low Temperature (e.g., -78°C to 0°C), Anhydrous Solvent (e.g., CH₂Cl₂) | Expected to be High | Expected to be High (Predominantly endo)[2][3] | High catalytic activity, significantly enhances reaction rate and endo-selectivity | Highly hygroscopic, can be difficult to handle, requires stoichiometric amounts in some cases |
| Iron(III) Chloride (FeCl₃) | Mild Conditions (e.g., 0°C to RT), Anhydrous Solvent (e.g., CH₂Cl₂) | Expected to be Good to High | Expected to be High (Predominantly endo) | Less expensive than many other Lewis acids, effective in promoting the reaction | Can be less active than AlCl₃, moisture sensitive |
| Zinc Chloride (ZnCl₂) | Mild to Moderate Conditions, Anhydrous Solvent | Expected to be Good | Expected to be Moderate to High (Predominantly endo) | Milder Lewis acid, can offer better functional group tolerance | Generally lower catalytic activity compared to AlCl₃ |
Note on Data: The data for the uncatalyzed reaction is based on the reaction of cyclopentadiene with methyl vinyl ketone (MVK) as a proxy, due to the lack of specific published data for phenyl vinyl ketone.[1] The performance of Lewis acid catalysts is an extrapolation based on their known effects on accelerating Diels-Alder reactions and enhancing endo-selectivity.[2][3]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism. The use of a Lewis acid catalyst accelerates the reaction by coordinating to the carbonyl oxygen of the dienophile (phenyl vinyl ketone). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller HOMO-LUMO gap between the diene and dienophile and thus a faster reaction rate.
Furthermore, Lewis acid catalysis typically enhances the preference for the endo product. This is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the π-system of the dienophile's substituent in the endo transition state.
Experimental Protocols
Below is a general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction for the synthesis of this compound.
Materials:
-
Dicyclopentadiene
-
Phenyl vinyl ketone
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, or ZnCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Apparatus for distillation and inert atmosphere reaction setup
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used immediately due to its tendency to dimerize.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: To the flask, add the anhydrous Lewis acid (typically 1.0-1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. Cool the mixture to the desired temperature (e.g., -78°C for AlCl₃).
-
Addition of Dienophile: Dissolve phenyl vinyl ketone (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred Lewis acid suspension.
-
Addition of Diene: Add the freshly prepared, cold cyclopentadiene (1.5-2.0 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the specified time (typically 1-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers and remove any unreacted starting materials.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Diels-Alder reaction pathway.
Caption: Catalytic synthesis workflow.
Conclusion
The selection of a catalyst for the synthesis of this compound is a critical step that dictates the reaction's efficiency and stereochemical outcome. While thermal conditions can yield the product, the use of Lewis acid catalysts such as AlCl₃, FeCl₃, or ZnCl₂ is highly recommended to enhance the reaction rate and significantly improve the diastereoselectivity in favor of the endo isomer. The choice among these catalysts will depend on the desired reactivity, cost considerations, and the functional group tolerance of the substrates. Further experimental studies are warranted to provide a direct quantitative comparison of these catalysts for this specific transformation.
References
Comparative Analysis of the Biological Activity of Norborn-5-en-2-yl Phenyl Ketone Derivatives
A comprehensive guide for researchers and drug development professionals on the biological potential of Norborn-5-en-2-yl phenyl ketone derivatives, summarizing their anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of available data, detailed experimental protocols, and insights into their mechanisms of action.
The norbornene scaffold, a bridged cyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique stereochemistry and its role as a versatile building block for synthesizing biologically active molecules.[1] When functionalized with a phenyl ketone moiety at the 2-position of the norbornene ring, the resulting this compound derivatives present a promising class of compounds with diverse pharmacological potential. This guide offers a comparative overview of their reported biological activities, drawing from available scientific literature to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Norbornene-containing compounds have been extensively investigated for their potential as anticancer agents.[1][2] While specific studies focusing exclusively on this compound derivatives are limited, the broader class of norbornene derivatives has shown efficacy against various cancer cell lines. The primary mechanism of synthesis for many norbornene derivatives is the Diels-Alder reaction, a powerful tool for creating the bicyclic core structure.[3]
Derivatives of the norbornene scaffold have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of androgen receptors (AR), modulation of the Wnt signaling pathway, and inhibition of carbonic anhydrase (CA).[1] For instance, certain norbornene-based bicyclic imides have demonstrated significant inhibitory action against cancer cell growth.[2]
Table 1: Comparative Anticancer Activity of Norbornene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Platinum-containing norbornene bicycles | HCT-116 | 4.45 ± 0.33 | Not specified | N/A |
| Platinum-containing norbornene bicycles | HepG2 | 10.74 ± 1.05 | Not specified | N/A |
| Norbornene-imide conjugated to oleanolic acid | MCF-7 | 2.7 | Not specified | [2] |
| Norbornene-imide conjugated to oleanolic acid | HeLa | 4.27 | Not specified | [2] |
Note: Data for specific this compound derivatives is not available in the reviewed literature. The table presents data for related norbornene derivatives to provide a contextual understanding of the scaffold's potential.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenyl ketone derivatives, in general, have been recognized for their antimicrobial properties. While direct studies on this compound derivatives are scarce, related structures such as benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones have been synthesized and evaluated for their antimicrobial activity.[4][5] For instance, certain derivatives of (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Phenyl ketone derivatives, including chalcones and flavonoids, have been investigated for their anti-inflammatory effects.[7][8] These compounds often exert their effects by modulating key inflammatory signaling pathways. For example, novel 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a reduction in the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8] Similarly, some tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory activity by activating the NRF2 pathway and subsequently inhibiting the production of pro-inflammatory cytokines and mediators.[7][9]
Experimental Protocols
To facilitate further research and comparative studies, this section outlines typical experimental protocols employed in the evaluation of the biological activities of related compounds.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, insights can be drawn from related structures.
Anticancer Mechanisms
For norbornene derivatives, potential anticancer mechanisms include the disruption of key signaling pathways vital for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of norbornene derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of phenyl ketone derivatives often involve the suppression of pro-inflammatory signaling cascades.
Caption: Anti-inflammatory signaling pathway modulation.
Conclusion
This compound derivatives represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Based on the biological activities of related norbornene and phenyl ketone structures, these derivatives are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of a focused library of these compounds and their systematic evaluation using the standardized protocols outlined in this guide will be crucial in elucidating their structure-activity relationships and advancing them in the drug discovery pipeline. Future research should also aim to identify the specific molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Stability of Polymers Derived from Norbornene Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is crucial for determining their processing parameters and application limits. This guide provides a comparative analysis of the thermal properties of polymers derived from various norbornene ketones, supported by experimental data and detailed methodologies.
This document focuses on polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP), a common and versatile method for polymerizing norbornene-based monomers. The inclusion of a ketone moiety in the norbornene monomer can influence the resulting polymer's thermal characteristics, such as its decomposition temperature and glass transition temperature.
Comparison of Thermal Properties
The thermal stability of polymers derived from norbornene ketones is primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer Name | Monomer Structure | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) |
| Poly(5-acetyl-2-norbornene) | 5-acetyl-2-norbornene | ~350-400 | Not clearly reported |
| Poly(5-benzoyl-2-norbornene) | 5-benzoyl-2-norbornene | Data not available in comparative context | Data not available in comparative context |
| Poly(norbornene-ketone) Copolymers | Ethylene-CO-Norbornene | >400 | Varies with composition |
Note: Specific comparative data for a series of homopolymers of different norbornene ketones is limited in publicly available literature. The data presented is based on general findings for related polynorbornene structures and copolymers.
Polynorbornene itself exhibits high thermal stability, with decomposition temperatures often exceeding 400°C[1]. The introduction of functional groups, such as ketones, can influence this property. For instance, in copolymers of ethylene, carbon monoxide (creating ketone groups in the backbone), and norbornene, the thermal stability remains high[2]. The glass transition temperature of these materials can be tuned by altering the composition of the comonomers.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the synthesis and thermal analysis of these polymers are essential.
Synthesis of Norbornene Ketone-Derived Polymers via ROMP
A general procedure for the synthesis of polymers from norbornene ketones using a Grubbs catalyst is as follows:
-
Monomer Preparation: The respective norbornene ketone monomer (e.g., 5-acetyl-2-norbornene) is purified, typically by distillation or column chromatography, to remove any inhibitors or impurities.
-
Polymerization:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), the purified monomer is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene.
-
A solution of a suitable ROMP catalyst, for example, a Grubbs' second or third-generation catalyst, in the same solvent is prepared.
-
The catalyst solution is added to the monomer solution with stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
The reaction is allowed to proceed at a specific temperature (often room temperature) for a set period, typically ranging from a few minutes to several hours, until high monomer conversion is achieved.
-
-
Termination and Precipitation:
-
The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove residual catalyst and unreacted monomer, and dried under vacuum to a constant weight.
-
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated in the TGA instrument under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative degradation.
-
A temperature program is applied, for instance, heating from room temperature to 600°C at a constant heating rate of 10°C/min[3].
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heating from room temperature to a temperature above the expected Tg at a rate of 10°C/min. This first heating scan is to erase the thermal history of the polymer.
-
Cooling back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
A second heating scan at the same rate (e.g., 10°C/min).
-
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Visualizing Polymerization and Experimental Workflow
To better illustrate the processes involved, the following diagrams are provided.
Caption: Workflow for the synthesis of norbornene ketone-derived polymers via ROMP.
Caption: Experimental workflow for the thermal analysis of polymers.
References
Kinetic Studies of Norborn-5-en-2-yl Phenyl Ketone and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its reactivity, stability, and potential interactions in a biological system. This guide provides a comparative overview of the kinetic studies of reactions involving bicyclic ketones, with a focus on structures analogous to norborn-5-en-2-yl phenyl ketone. Due to a lack of specific kinetic data in the public domain for this compound itself, this guide presents a framework for such studies by comparing available data for structurally related bicyclic ketones and phenyl ketones.
This guide will delve into three key reactions: the sodium borohydride reduction, the Meerwein-Ponndorf-Verley (MPV) reduction, and the Diels-Alder reaction. For each, we will present available kinetic data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying processes.
Sodium Borohydride Reduction of Bicyclic and Phenyl Ketones
The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. The kinetics of this reaction, particularly with a mild reducing agent like sodium borohydride, can reveal important information about the steric and electronic environment of the carbonyl group.
Comparative Kinetic Data
| Ketone | Relative Rate Constant (k_rel) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Solvent | Reference |
| Acetone | 1.00 | - | 0 | Isopropanol | [1] |
| Acetophenone | 0.136 | - | 0 | Isopropanol | [1] |
| Phenyl ethyl ketone | 0.0756 | - | 0 | Isopropanol | [1] |
| Phenyl isopropyl ketone | 0.0709 | - | 0 | Isopropanol | [1] |
| Di-t-butyl ketone | 0.000191 | - | 0 | Isopropanol | [1] |
| 9-Fluorenone | - | 1.98 | 0 | Methanol | [2] |
| 9-Fluorenone | - | 2.81 | 30 | Methanol | [2] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.
Experimental Protocol: Kinetic Analysis of Ketone Reduction by UV-Vis Spectroscopy
This protocol describes a general method for determining the kinetics of the sodium borohydride reduction of a ketone by monitoring the disappearance of the ketone's carbonyl chromophore using UV-Vis spectroscopy.
Materials:
-
Ketone of interest (e.g., acetophenone, norcamphor)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol or isopropanol
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ketone in the chosen alcohol solvent at a known concentration (e.g., 0.01 M).
-
Prepare a fresh stock solution of NaBH₄ in the same solvent at a known concentration (e.g., 0.1 M). The NaBH₄ solution should be prepared immediately before use due to its gradual decomposition in alcoholic solvents.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the ketone's n-π* transition (typically between 280-330 nm).
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the ketone stock solution into a quartz cuvette and dilute with the solvent to a final volume that gives an initial absorbance between 1.0 and 1.5.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
To initiate the reaction, rapidly inject a small, known volume of the NaBH₄ stock solution into the cuvette and mix quickly. The concentration of NaBH₄ should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the ketone.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics, first order in both ketone and borohydride[1].
-
Under pseudo-first-order conditions (large excess of NaBH₄), the rate law can be simplified to: Rate = k_obs * [Ketone], where k_obs = k₂ * [NaBH₄].
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting linear plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of NaBH₄.
-
Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, E_a) using the Arrhenius equation.
-
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective reduction of aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol[3]. This reaction is reversible, and its kinetics are influenced by the nature of the ketone and the reaction conditions[4].
Comparative Kinetic Data
Quantitative kinetic data for a direct comparison table is sparse in the reviewed literature. However, it is generally observed that electron-withdrawing groups on the aromatic ring of a ketone can decrease the rate of MPV reduction, while electron-donating groups can increase the rate.
Experimental Protocol: Kinetic Analysis of MPV Reduction by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of the MPV reduction of a ketone using ¹H NMR spectroscopy by observing the disappearance of the reactant and the appearance of the product signals over time.
Materials:
-
Ketone of interest
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In a dry NMR tube, dissolve a known amount of the ketone and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of this initial mixture to establish the chemical shifts and integration values of the starting materials.
-
-
Reaction Initiation:
-
In a separate flask, prepare a solution of aluminum isopropoxide in anhydrous isopropanol.
-
To start the reaction, add a known amount of the aluminum isopropoxide solution to the NMR tube containing the ketone and internal standard.
-
Quickly mix the contents of the NMR tube.
-
-
Kinetic Monitoring:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic signal of the ketone (reactant) and a characteristic signal of the alcohol (product). Also, integrate the signal of the internal standard.
-
Calculate the concentration of the ketone at each time point by comparing its integral to the integral of the internal standard.
-
Plot the concentration of the ketone versus time.
-
Determine the order of the reaction and the rate constant by fitting the concentration-time data to the appropriate integrated rate law.
-
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. The norbornene scaffold itself is a product of a Diels-Alder reaction between cyclopentadiene and an alkene. The phenyl ketone moiety in this compound can act as a dienophile, and understanding the kinetics of this process is crucial for synthetic applications.
Comparative Kinetic Data
The rate of the Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction[6].
| Dienophile | Diene | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Solvent | Reference |
| Methyl vinyl ketone | Cyclopentadiene | ~5.3 x uncatalyzed rate | Room Temp | - | [7] |
| Methyl vinyl ketone | Cyclohexadiene | ~5300 x uncatalyzed rate | Room Temp | - | [7] |
| Maleic Anhydride | Cyclohexadiene | - | - | DMSO | [8] |
Note: The data highlights the significant catalytic effect and the influence of the diene structure on the reaction rate.
Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction by ¹H NMR
This protocol provides a general method for determining the kinetics of a Diels-Alder reaction by monitoring the change in concentration of reactants and products using ¹H NMR spectroscopy[8][9].
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)
-
Dienophile (e.g., methyl vinyl ketone)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,4-dioxane)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In a dry NMR tube, dissolve a known amount of the dienophile and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of this mixture.
-
-
Reaction Initiation:
-
Cool the NMR tube in an ice bath.
-
Add a known amount of the freshly cracked diene to the NMR tube.
-
Quickly mix the contents.
-
-
Kinetic Monitoring:
-
Place the NMR tube in the NMR spectrometer, which has been pre-set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate characteristic signals for the diene, dienophile, and the Diels-Alder adduct.
-
Use the internal standard to calculate the concentrations of each species at each time point.
-
Plot the concentrations of the reactants and product as a function of time.
-
Determine the second-order rate constant by plotting 1/([Diene]_t - [Dienophile]_t) * ln(([Dienophile]_t * [Diene]₀) / ([Diene]_t * [Dienophile]₀)) versus time for a reaction with non-stoichiometric initial concentrations, or 1/[Reactant]_t versus time for a reaction with stoichiometric initial concentrations. The slope of the linear plot will be the rate constant, k.
-
Visualizations of Key Processes
To further aid in the understanding of the experimental and molecular processes, the following diagrams are provided.
Caption: General experimental workflow for kinetic analysis.
Caption: Signaling pathway of ketone reduction by hydride.
Caption: Logical relationship of the Diels-Alder reaction.
References
- 1. datapdf.com [datapdf.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qmagnetics.com [qmagnetics.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Analysis of the Cross-Reactivity Profile of Norborn-5-en-2-yl Phenyl Ketone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of Norborn-5-en-2-yl phenyl ketone and its analogues. Due to the absence of publicly available cross-reactivity data for this compound, this document presents a standardized methodology and data representation format using a hypothetical analogue, designated NBPK-1. The experimental protocols and data visualization templates provided herein are designed to guide researchers in performing and presenting their own cross-reactivity studies.
Quantitative Cross-Reactivity Data of NBPK-1
The following table summarizes the inhibitory activity of the hypothetical compound NBPK-1 against a panel of selected kinases and G-protein coupled receptors (GPCRs). This format allows for a clear comparison of the compound's potency and selectivity.
| Target Class | Target | Assay Type | NBPK-1 IC50 (nM) |
| Primary Target | Putative Target Kinase A | Biochemical Kinase Assay | 50 |
| Kinases | Kinase B | Biochemical Kinase Assay | > 10,000 |
| Kinase C | Biochemical Kinase Assay | 1,200 | |
| Kinase D | Biochemical Kinase Assay | > 10,000 | |
| Epidermal Growth Factor Receptor (EGFR) | Cellular Phosphorylation Assay | 8,500 | |
| GPCRs | Adrenergic Receptor α1 | Radioligand Binding Assay | > 10,000 |
| Dopamine Receptor D2 | Radioligand Binding Assay | 5,300 | |
| Serotonin Receptor 5-HT2A | Radioligand Binding Assay | > 10,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for assessing the selectivity of a compound against kinases and GPCRs.
1. Kinase Selectivity Profiling via Biochemical Assay
-
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., NBPK-1) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
A solution of each kinase and its respective peptide substrate is prepared in the assay buffer.
-
The test compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.
-
The kinase/substrate solution is added to the wells of the microplate.
-
The test compound dilutions are added to the wells. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
2. GPCR Off-Target Screening via Competitive Radioligand Binding Assay
-
Objective: To assess the ability of a test compound to displace a known radiolabeled ligand from a specific GPCR.[2][3][4]
-
Materials:
-
Cell membranes or whole cells expressing the target GPCR.[2][3]
-
A specific radioligand for the target GPCR (e.g., [3H]-prazosin for α1 adrenergic receptor).
-
Test compound (e.g., NBPK-1) dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
The cell membrane preparation is thawed and resuspended in the binding buffer.[5]
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound.[2][3][5]
-
Wells containing only the membrane and radioligand serve as the total binding control.
-
Wells containing the membrane, radioligand, and a high concentration of an unlabeled ligand are used to determine non-specific binding.[6]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]
-
The incubation is terminated by rapid filtration through glass fiber filter mats using a microplate harvester. This separates the bound radioligand from the free radioligand.[5]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.[5]
-
The filters are dried, and a scintillation cocktail is added.[5]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve.[2][3]
-
Signaling Pathways and Experimental Workflows
Understanding the potential signaling pathways affected by a compound is crucial for interpreting cross-reactivity data. Below are diagrams of key signaling pathways that are often modulated by kinase inhibitors.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
The diagram above illustrates the EGFR signaling cascade, a critical pathway in cell growth and proliferation.[7][8][9] Activation of EGFR by its ligand leads to the stimulation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, ultimately resulting in the regulation of gene transcription and cellular responses.[7][9][10]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Saturation and competitive radioligand binding assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of Norborn-5-en-2-yl Phenyl Ketone: A Step-by-Step Guide for Laboratory Professionals
I. Hazard Profile and Safety Precautions
Norborn-5-en-2-yl phenyl ketone is likely to share hazards with similar ketones, such as being a combustible liquid.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Key Hazard Information (Based on Structurally Similar Compounds):
| Hazard Classification | Description | Primary Precaution |
| Flammability | Combustible liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or chemical fume hood. |
| Skin Contact | May cause skin irritation. | Wear appropriate chemical-resistant gloves. |
| Eye Contact | May cause serious eye irritation. | Wear safety goggles or a face shield.[2] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with organic ketones.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Indicate the associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
III. Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
-
Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Do not use a direct stream of water.
IV. Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Norborn-5-en-2-yl phenyl ketone
This guide provides immediate, essential safety and logistical information for handling Norborn-5-en-2-yl phenyl ketone in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures, specifically ketones and unsaturated cyclic compounds, to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)[1][2] | Ketones can degrade many common glove materials. Butyl or thick nitrile gloves offer superior protection against esters and ketones.[1][2] Double gloving is recommended. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[3][4][5] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | To protect against accidental spills and potential flammability.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors.[6][7] |
Experimental Workflow and Handling Procedures
Proper handling of this compound is critical to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical) is accessible.[6]
-
Assemble all necessary PPE as specified in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling and Use:
-
Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin and eyes.[3]
-
Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[3][4][6]
-
Use non-sparking tools and explosion-proof equipment if handling large quantities.[6]
-
Keep containers tightly closed when not in use.[6]
-
-
Storage:
Emergency and Disposal Plans
Spill and Emergency Procedures:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Remove all sources of ignition.[6] Use absorbent materials to contain the spill. Place contaminated materials in a sealed container for disposal.[6] |
Waste Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. Do not empty into drains.[6]
-
Container Disposal: Triple rinse empty containers and dispose of them in accordance with institutional and local regulations.
-
Regulatory Compliance: All waste disposal must be conducted in compliance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. shop.dqeready.com [shop.dqeready.com]
- 2. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
